Propyl 4-sulfamoylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
59777-58-1 |
|---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
propyl 4-sulfamoylbenzoate |
InChI |
InChI=1S/C10H13NO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3,(H2,11,13,14) |
InChI Key |
OXHAQAYCDYITKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Propyl 4-Hydroxybenzoate: A Technical Compendium on Structure, Function, and Analysis
Executive Summary
Propyl 4-hydroxybenzoate (Propylparaben; CAS 94-13-3) represents a critical ester within the paraben family, utilized extensively for its broad-spectrum antimicrobial efficacy against Gram-positive bacteria, molds, and yeasts.[1][2][3] While historically ubiquitous in pharmaceutical and cosmetic formulations, its application has faced scrutiny regarding potential endocrine-disrupting activity. This technical guide synthesizes the compound's molecular architecture, industrial synthesis, metabolic fate, and validated analytical protocols, providing a rigorous reference for drug development professionals.
Molecular Architecture & Physicochemical Profile
Propylparaben is the n-propyl ester of p-hydroxybenzoic acid.[3] Its lipophilicity, defined by the propyl chain, enhances its ability to penetrate microbial cell membranes compared to its methyl homolog, albeit with reduced water solubility.
Physicochemical Properties Table[4][5]
| Property | Value | Technical Note |
| IUPAC Name | Propyl 4-hydroxybenzoate | - |
| Molecular Formula | C₁₀H₁₂O₃ | - |
| Molecular Weight | 180.20 g/mol | - |
| Melting Point | 96–99 °C | Crystalline powder form |
| LogP (Octanol/Water) | ~3.04 | Indicates moderate lipophilicity; key for membrane penetration |
| pKa | 8.4 (Phenolic OH) | Ionization at basic pH reduces antimicrobial efficacy |
| Solubility (Water) | 0.05% (w/w) at 25°C | Requires co-solvents (propylene glycol, ethanol) in formulation |
| Solubility (Ethanol) | Freely Soluble | >50% (w/w) |
Synthesis & Industrial Manufacturing[7]
Chemical Synthesis Pathway
Industrial production follows a classic Fischer esterification. p-Hydroxybenzoic acid (PHBA) is reacted with n-propanol in the presence of an acid catalyst (typically sulfuric acid or p-toluene sulfonic acid). The reaction is equilibrium-limited and driven to completion by the removal of water (azeotropic distillation).
Diagram 1: Acid-Catalyzed Esterification Mechanism
The following diagram illustrates the stepwise conversion from PHBA to Propylparaben.
Caption: Figure 1. Acid-catalyzed Fischer esterification pathway. The reaction is driven by the removal of water to shift equilibrium toward the ester product.
Mechanism of Action & Antimicrobial Spectrum[8]
Propylparaben functions primarily by disrupting membrane transport processes. Its efficacy is directly correlated with its chain length (and lipophilicity), making it more active than methylparaben but with lower solubility.
-
Membrane Disruption: The molecule partitions into the lipid bilayer of the microbial cell membrane, interfering with the function of intrinsic membrane proteins.
-
Metabolic Inhibition: It inhibits the uptake of essential nutrients (e.g., alanine, serine) and uncouples oxidative phosphorylation, leading to a collapse of the proton motive force (PMF).
-
Spectrum:
-
High Efficacy: Fungi (molds/yeasts) and Gram-positive bacteria.
-
Moderate/Low Efficacy: Gram-negative bacteria (often requires pairing with chelators like EDTA or other preservatives like phenoxyethanol).
-
Pharmacokinetics & Metabolism
Understanding the metabolic fate of Propylparaben is crucial for safety assessments. Upon absorption (oral or dermal), the compound undergoes rapid hydrolysis.
Metabolic Pathway
The primary detoxification route is hydrolysis by non-specific carboxylesterases found in the skin, liver, and plasma. This yields p-hydroxybenzoic acid (PHBA), which is subsequently conjugated and excreted.
Diagram 2: Metabolic Hydrolysis & Excretion
Caption: Figure 2.[4] Metabolic biotransformation of Propylparaben. Rapid hydrolysis by esterases prevents significant bioaccumulation of the parent compound.
Safety, Toxicology & Regulatory Landscape[1][11]
The Endocrine Controversy
Propylparaben acts as a weak xenoestrogen. In vitro assays demonstrate it binds to estrogen receptors (ERα and ERβ) but with an affinity 10,000 to 1,000,000 times lower than 17β-estradiol.[5]
-
Scientific Consensus: The Scientific Committee on Consumer Safety (SCCS) and other regulatory bodies have concluded that at current permissible concentrations, the systemic exposure is well below the threshold for endocrine disruption.
-
Sensitization: It is considered a non-sensitizer on intact skin.[1] However, application on damaged skin (e.g., stasis dermatitis) may induce allergic contact dermatitis.
Regulatory Limits (As of 2024/2025)
-
EU Cosmetics Regulation (EC) 1223/2009:
-
Max concentration: 0.14% (as acid) for the sum of individual concentrations of propyl- and butylparaben.[6]
-
Prohibited in leave-on products for the nappy area of children under 3 years.
-
-
US FDA: Generally Recognized As Safe (GRAS) for food use up to 0.1%.
-
EU Food (EFSA): Propylparaben (E216) was removed from the list of permitted food additives in 2006 due to inconclusive data on rat reproductive toxicity, though this remains a point of divergence with other global agencies.
Analytical Methodologies: Self-Validating HPLC Protocol
For quality control and stability testing, High-Performance Liquid Chromatography (HPLC) is the gold standard. The following protocol is designed to be self-validating through the use of system suitability parameters.
Protocol: Reverse-Phase HPLC Quantification[7]
1. Chromatographic Conditions:
-
Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrospher 100 RP-18).
-
Mobile Phase: Methanol : Water (60:40 v/v) or Acetonitrile : Phosphate Buffer pH 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 10–20 µL.
-
Temperature: Ambient (25°C).
2. Sample Preparation:
-
Extraction: Weigh 1.0 g of formulation. Add 20 mL ethanol. Sonicate for 15 mins. Dilute to 50 mL with mobile phase.
-
Filtration: Filter through 0.45 µm PTFE syringe filter (prevents column clogging).
3. System Suitability Criteria (Self-Validation):
-
Tailing Factor (T): NMT 1.5 (Ensures peak symmetry).
-
Theoretical Plates (N): NLT 2000 (Ensures column efficiency).
-
RSD of Replicate Injections: NMT 2.0% (Ensures precision).
Diagram 3: Analytical Workflow
Caption: Figure 3. Step-by-step HPLC analytical workflow for the quantification of Propylparaben in complex matrices.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7175: Propylparaben. PubChem. Available at: [Link]
-
Scientific Committee on Consumer Safety (SCCS). Opinion on Propylparaben (SCCS/1623/20).[8] European Commission. Available at: [Link]
-
European Food Safety Authority (EFSA). Opinion of the Scientific Panel on Food Additives... related to para hydroxybenzoates (E 214-219). EFSA Journal.[9] Available at: [Link]
-
Soni, M.G., et al. Safety assessment of esters of p-hydroxybenzoic acid (parabens).[3] Food and Chemical Toxicology, 43(7), 985-1015.[3] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Code of Federal Regulations Title 21: Propylparaben. eCFR. Available at: [Link]
Sources
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- 2. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylparaben - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nmc-magazine.com [nmc-magazine.com]
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- 9. health.ec.europa.eu [health.ec.europa.eu]
Propyl 4-hydroxybenzoate mechanism of action as an antimicrobial agent
Content Type: Technical Guide / Whitepaper Subject: Propyl 4-hydroxybenzoate (Propylparaben) Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]
Executive Summary
Propyl 4-hydroxybenzoate (Propylparaben) is a mono-ester of p-hydroxybenzoic acid utilized extensively for its antimicrobial preservation properties.[1] Unlike oxidizing agents or electrophilic biocides, Propylparaben acts primarily through physicochemical disruption of the microbial cell membrane , governed by its lipophilicity (LogP ~3.04).[1]
This guide deconstructs the mechanism of action (MOA) into three distinct phases: membrane insertion, bioenergetic collapse, and intracellular inhibition.[1] It provides a validated experimental framework for researchers to assess these activities in novel formulations, ensuring reproducible data generation compliant with rigorous scientific standards.[1]
Physicochemical Basis of Activity
The antimicrobial efficacy of Propylparaben is inextricably linked to its alkyl chain length—a phenomenon known as the "Paraben Effect."
The Role of Lipophilicity
Propylparaben possesses a propyl ester side chain that significantly increases its partition coefficient (LogP) compared to its methyl and ethyl counterparts. This hydrophobicity drives the molecule to partition from the aqueous phase into the lipid bilayer of the microbial cell membrane.
| Compound | LogP (Approx) | Water Solubility (mg/L) | Relative Antimicrobial Potency |
| Methylparaben | 1.96 | 2500 | Low |
| Ethylparaben | 2.47 | 885 | Medium |
| Propylparaben | 3.04 | 400 | High |
| Butylparaben | 3.57 | 207 | Very High |
Mechanistic Implication: The higher LogP of Propylparaben allows for deeper insertion into the hydrophobic core of the bacterial cytoplasmic membrane, leading to more severe perturbation of lipid packing compared to shorter-chain parabens [1].
Core Mechanism of Action (MOA)[1]
The MOA is non-specific but highly effective, cascading from membrane interaction to cell death.[1]
Primary Target: The Cytoplasmic Membrane
Upon contact with the microorganism, Propylparaben traverses the cell wall (peptidoglycan in Gram-positives; outer membrane porins in Gram-negatives) and accumulates in the cytoplasmic membrane.
-
Lipid Packing Disruption: The molecule inserts between fatty acid tails, increasing membrane fluidity and disrupting the ordered packing of the bilayer.
-
Permeability Increase: This disruption creates transient gaps, rendering the membrane permeable to ions (H+, K+) and small molecules [2].[1]
Secondary Effect: Bioenergetic Collapse
The integrity of the cytoplasmic membrane is vital for maintaining the Proton Motive Force (PMF).
-
Proton Leakage: Propylparaben acts as a weak uncoupler.[1] It facilitates the passive influx of protons into the cytoplasm, dissipating the transmembrane pH gradient (
pH) and electrical potential ( ). -
ATPase Inhibition: The collapse of the PMF forces the F1F0-ATPase to reverse direction in an attempt to pump protons out, consuming ATP rather than generating it. Furthermore, high local concentrations of parabens have been shown to directly inhibit membrane-bound ATPases [3].[1]
Tertiary Effect: Intracellular Inhibition
Once the membrane barrier is compromised, Propylparaben enters the cytoplasm at higher concentrations.
-
Macromolecular Synthesis: It interferes with DNA and RNA synthesis, likely as a downstream consequence of ATP depletion, though direct inhibition of synthesis enzymes has been postulated [4].[1]
-
Leakage: Essential intracellular constituents (nucleotides, amino acids, inorganic ions) leak out, leading to metabolic arrest and cell death.[1]
Visualizing the Pathway
The following diagram illustrates the cascade of events leading to microbial inactivation.
Figure 1: Mechanistic cascade of Propylparaben-induced microbial inactivation.[1]
Spectrum of Activity and Resistance
Spectrum[1]
-
Gram-Positive Bacteria: Highly susceptible.[1] The lack of an outer membrane allows easy access to the cytoplasmic membrane.
-
Fungi (Molds/Yeasts): Highly susceptible.[1] Propylparaben disrupts mitochondrial function in eukaryotes in addition to plasma membrane interference.[1][2]
-
Gram-Negative Bacteria: Moderately susceptible.[1] The Lipopolysaccharide (LPS) layer acts as a barrier to hydrophobic molecules.[1] However, Propylparaben is more effective than Methylparaben against Gram-negatives due to its ability to eventually traverse this barrier via porins or destabilization sites [5].[1]
Resistance Mechanisms
-
Efflux Pumps: Overexpression of efflux pumps (e.g., RND family in Pseudomonas) can actively extrude parabens.[1]
-
Enzymatic Hydrolysis: Certain bacteria (e.g., Enterobacter cloacae) produce esterases that hydrolyze Propylparaben into p-hydroxybenzoic acid and propanol, rendering it inactive [6].[1]
Experimental Validation Framework
To rigorously validate the mechanism of action in a new formulation or against a specific isolate, the following experimental workflow is recommended.
Protocol 1: Membrane Depolarization Assay
Objective: Confirm disruption of the membrane potential (
-
Preparation: Grow bacteria (e.g., S. aureus) to mid-log phase.[1] Wash and resuspend in HEPES buffer containing glucose.
-
Staining: Add DiSC3(5) (final conc. 1-2 µM) and incubate until fluorescence stabilizes (dye uptake quenches fluorescence).
-
Treatment: Inject Propylparaben at 1x, 2x, and 4x MIC.[1]
-
Measurement: Monitor fluorescence increase using a spectrofluorometer (Ex: 622 nm, Em: 670 nm).
-
Interpretation: A rapid increase in fluorescence indicates dye release due to membrane depolarization (loss of
).[1]
Protocol 2: Intracellular Leakage Assay
Objective: Detect gross membrane damage leading to leakage of cytosolic components.[1] Target: Nucleotides (absorbing at 260 nm).[1]
-
Preparation: Wash mid-log phase cells and resuspend in buffer.
-
Exposure: Treat cells with Propylparaben for defined intervals (0, 30, 60, 120 min).[1]
-
Separation: Centrifuge samples to pellet cells.
-
Quantification: Measure OD260 of the supernatant.
-
Control: Compare against Total Leakage Control (boiled cells or Triton X-100 treated).
Experimental Workflow Diagram
Figure 2: Validated workflow for assessing Propylparaben antimicrobial mechanisms.
Safety & Toxicology Context
While effective, Propylparaben is under scrutiny for potential endocrine disruption (weak estrogenic activity).[1] However, regulatory bodies (FDA, EFSA) currently consider it safe at authorized concentrations (typically up to 0.14% alone or 0.8% in mixtures in EU cosmetics).[1] In drug development, it is crucial to balance the Minimum Effective Concentration (MEC) with these safety thresholds.
References
-
Assessing the Safety of Parabens: Percutaneous Penetration and Risk Analysis. Cosmetics & Toiletries.[1] Available at: [Link][1]
-
Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. Frontiers in Microbiology / PMC.[1] Available at: [Link]
-
Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceutics / PMC. Available at: [Link]
-
Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome. Frontiers in Microbiology / PMC.[1] Available at: [Link]
-
Preserving the Facts on Parabens: An Overview of These Important Tools of the Trade. Cosmetics & Toiletries. Available at: [Link]
-
Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology / PMC. Available at: [Link]
Sources
Technical Deep Dive: Endocrine-Disrupting Potential of Propylparaben in In Vitro Studies
Executive Summary
Propylparaben (PP), a widely used alkyl ester of p-hydroxybenzoic acid, serves as an antimicrobial preservative in pharmaceuticals, cosmetics, and food products.[1] While historically regarded as safe, accumulating in vitro data classifies PP as a weak endocrine-disrupting chemical (EDC). Its toxicological profile is characterized by pleiotropic activity : it functions simultaneously as a weak Estrogen Receptor (ER) agonist and an Androgen Receptor (AR) antagonist. Furthermore, PP modulates steroidogenic enzyme expression (specifically CYP19A1) in a cell-type-dependent manner. This guide dissects the mechanistic foundations of these interactions and provides validated experimental protocols for their assessment, serving as a blueprint for researchers investigating paraben toxicology.
Part 1: Mechanistic Foundations
The endocrine-disrupting potential of PP is not monolithic; it stems from its ability to promiscuously interact with multiple nuclear receptors and steroidogenic pathways.
Estrogen Receptor (ER) Agonism
PP mimics 17
-
Causality: The phenolic hydroxyl group of PP is essential for hydrogen bonding within the ER ligand-binding domain (LBD), though its alkyl chain length influences affinity. PP is approximately
to times less potent than E2 but can still elicit full proliferative responses in MCF-7 cells at sufficient concentrations ( M range).
Androgen Receptor (AR) Antagonism
Unlike its action on the ER, PP acts as an antagonist at the AR. It competitively binds to the AR LBD, preventing endogenous androgens (like Testosterone or DHT) from inducing the structural shift necessary for transcriptional activation.
-
Impact: This blockade inhibits the expression of androgen-dependent genes (e.g., PSA), potentially disrupting male reproductive development and function.
Steroidogenic Modulation (Aromatase)
PP interferes with local steroid synthesis. In MCF-7 breast cancer cells, PP has been shown to upregulate CYP19A1 (aromatase) expression, potentially creating a localized feed-forward loop of estrogen production.[2] Conversely, in non-malignant MCF-10A cells, it may downregulate the same enzyme, highlighting the importance of cellular context.[2]
Visualization: Multi-Receptor Signaling Pathway
The following diagram illustrates the dual mechanism of PP: activating ER signaling while simultaneously inhibiting AR signaling.
Caption: PP acts as a dual-functional EDC: an agonist for ER-mediated transcription and an antagonist blocking T-mediated AR signaling.
Part 2: Experimental Frameworks
To rigorously evaluate PP's activity, researchers must utilize self-validating bioassays. The following protocols are optimized for sensitivity and reproducibility.
Protocol A: The E-Screen Assay (MCF-7 Proliferation)
This assay measures the ability of PP to induce proliferation in estrogen-sensitive human breast cancer cells. It is the gold standard for phenotypic estrogenicity.
Prerequisites:
-
Cell Line: MCF-7 (ER
positive). -
Media: Phenol-red free DMEM (phenol red acts as a weak estrogen).
-
Serum: Charcoal-Dextran stripped Fetal Bovine Serum (CD-FBS) to remove endogenous hormones.
Step-by-Step Workflow:
-
Starvation (Day -3): Seed MCF-7 cells in phenol-red free media + 5% CD-FBS. Incubate for 72 hours to deplete intracellular steroid reserves.
-
Seeding (Day 0): Harvest and re-seed cells into 96-well plates at low density (e.g., 2,000 cells/well). Allow attachment for 24 hours.
-
Treatment (Day 1): Remove media. Add experimental media containing:
-
Vehicle Control (0.1% Ethanol/DMSO).
-
Positive Control (E2,
to M). -
Propylparaben (
to M). -
Validation Step: Co-treat PP wells with Fulvestrant (ICI 182,780) at 100 nM.[3] If proliferation is blocked, the effect is ER-dependent.
-
-
Incubation (Days 1-6): Incubate for 144 hours. Refresh media/treatments every 48 hours to maintain constant exposure levels.
-
Quantification (Day 6): Fix cells with trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB) or use an MTT/WST-1 viability assay.
-
Analysis: Calculate the Proliferative Effect (PE) = (Max Cell Number Sample) / (Cell Number Control).
Protocol B: Luciferase Reporter Assay (MDA-kb2)
The MDA-kb2 cell line (derived from MDA-MB-453) stably expresses the androgen receptor and a luciferase reporter driven by an MMTV promoter. It is ideal for detecting AR antagonism.
Step-by-Step Workflow:
-
Seeding: Plate MDA-kb2 cells in L-15 medium + 10% CD-FBS in white-walled 96-well luminometer plates.
-
Agonist Challenge: To test for antagonism, cells must be stimulated. Add Dihydrotestosterone (DHT) at
nM (approx. EC50) to all test wells. -
Treatment:
-
Add PP at increasing concentrations (
M - M). -
Include a known anti-androgen (e.g., Flutamide or Bicalutamide) as a positive control.
-
-
Incubation: Incubate for 24 hours at 37°C (no CO2 required for L-15, or use standard DMEM protocol).
-
Lysis & Detection: Remove media, wash with PBS, and add lysis buffer. Add Luciferin substrate and measure luminescence immediately.
-
Data Logic: A dose-dependent decrease in luminescence relative to the DHT-only control indicates AR antagonism.
Visualization: E-Screen Experimental Logic
Caption: Workflow for the E-Screen assay. The "Block" step (PP + ICI 182,780) is critical for confirming the mechanism is ER-mediated.
Part 3: Data Synthesis & Potency
The following data summarizes the comparative potency of Propylparaben against reference standards.
Table 1: Comparative Endocrine Potency
| Endpoint | Assay Model | Reference Standard | Propylparaben Potency | Key Finding |
| ER Agonism | MCF-7 E-Screen | 17 | ~ | Induces proliferation at |
| AR Antagonism | MDA-kb2 Reporter | Flutamide | Weak Antagonist | At |
| Steroidogenesis | H295R | Prochloraz (Inhibitor) | Modulator | No significant change in T/E2 secretion at low doses, but alters CYP19A1 expression. |
| Glucocorticoid | MDA-kb2 | Dexamethasone | Synergistic | PP alone is inactive but enhances GR activity in mixtures with other phenols. |
Table 2: Gene Expression Profile (MCF-7 Cells)
| Gene Symbol | Protein Name | Effect of Propylparaben | Biological Implication |
| TFF1 (pS2) | Trefoil Factor 1 | Upregulated | Canonical marker of ER activation; promotes cell migration. |
| PGR | Progesterone Receptor | Upregulated | Indicates functional ER signaling pathway activation. |
| CYP19A1 | Aromatase | Upregulated (MCF-7) | Increases local conversion of androgens to estrogens (feed-forward). |
Part 4: Risk Assessment Context
While in vitro assays demonstrate clear endocrine activity, the risk is a function of potency and exposure.
-
Bioavailability: PP is rapidly metabolized by esterases in the skin and liver to p-hydroxybenzoic acid (PHBA), which is largely inactive. However, unmetabolized PP has been detected in human breast tissue, suggesting some systemic escape or local accumulation from underarm cosmetics.
-
Mixture Effects: The "Glucocorticoid" finding in Table 1 is critical. While PP alone is weak, it often exists in mixtures (e.g., with Methylparaben or Phthalates). In vitro data suggests these mixtures can have additive or synergistic effects, lowering the threshold for adverse endocrine outcomes.
References
-
Byford, J. R., et al. (2002). Oestrogenic activity of parabens in MCF7 human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology. Link
-
Chen, J., et al. (2007). Assessment of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro. Toxicology. (Cited for MDA-kb2 protocol comparison). Link
-
Darbre, P. D., & Harvey, P. W. (2008). Parabens can enable hallmarks and characteristics of cancer in human breast epithelial cells: a review of the literature with reference to new exposure data. Journal of Applied Toxicology. Link
-
Karpuzoglu, E., et al. (2013).[4] Parabens: potential impact of low-affinity estrogen receptor binding on human health. Journal of Toxicology and Environmental Health. Link
-
Taxvig, C., et al. (2008).[5] Do parabens have the ability to interfere with steroidogenesis? Toxicological Sciences. Link
-
Wróbel, A. M., & Gregoraszczuk, E. L. (2014).[2] Actions of methyl-, propyl- and butylparaben on estrogen receptor-alpha and -beta and the progesterone receptor in MCF-7 cancer cells and non-cancerous MCF-10A cells. Toxicology Letters. Link
-
Prusakiewicz, J. J., et al. (2007).[6] Parabens inhibit human skin estrogen sulfotransferase activity: Possible link to paraben estrogenic effects. Toxicology. Link
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- 2. mdpi.com [mdpi.com]
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- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
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- 6. researchgate.net [researchgate.net]
The Metabolic Fate of Propyl 4-Hydroxybenzoate in Mammals: An In-depth Technical Guide
Introduction
Propyl 4-hydroxybenzoate, commonly known as propylparaben, is an n-propyl ester of p-hydroxybenzoic acid. It is widely utilized as an antimicrobial preservative in a vast array of consumer products, including pharmaceuticals, cosmetics, and foods, owing to its broad-spectrum efficacy against fungi and bacteria.[1][2][3] Despite its extensive use and long history of being considered to have low toxicity, recent scientific inquiry has brought its potential endocrine-disrupting properties to the forefront, necessitating a deeper understanding of its metabolic fate within mammalian systems.[4][5] This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of propylparaben in mammals, intended for researchers, scientists, and professionals in the field of drug development and toxicology.
Absorption and Distribution
Propylparaben is readily absorbed by mammals through both the gastrointestinal tract following oral ingestion and via dermal application.[6] Animal studies have demonstrated that upon oral administration, propylparaben is rapidly absorbed, systemically distributed, and completely cleared from the blood within 48 hours.[7]
The route of administration significantly influences the pharmacokinetic profile of propylparaben. Oral exposure leads to rapid absorption (within 2 hours in humans) and subsequent metabolism, resulting in low systemic levels of the parent compound.[7][8] In contrast, dermal exposure leads to a slower absorption rate and a longer apparent half-life.[1] This extended half-life following dermal application can result in a higher proportion of biologically active, unconjugated propylparaben in systemic circulation compared to oral exposure.[1]
Metabolic Pathways
The metabolism of propylparaben in mammals is a rapid and efficient process primarily designed to increase its water solubility and facilitate its excretion. The metabolic transformations can be broadly categorized into two main phases: hydrolysis (Phase I) and conjugation (Phase II).
Phase I Metabolism: The Central Role of Hydrolysis
The principal metabolic pathway for propylparaben is the hydrolysis of its ester bond, which yields p-hydroxybenzoic acid (PHBA) and propanol.[6][9][10] This reaction is catalyzed by non-specific carboxylesterases present in various tissues, with significant activity found in the liver and even in the plasma.[11]
The rate of hydrolysis in human liver microsomes is dependent on the alkyl chain length of the paraben, with propylparaben being rapidly hydrolyzed.[11] The resulting PHBA is the central metabolite that undergoes further transformations.
Phase II Metabolism: Conjugation for Excretion
Following hydrolysis, the primary metabolite, p-hydroxybenzoic acid, undergoes extensive Phase II conjugation reactions. These reactions further increase the polarity of the molecule, preparing it for efficient renal clearance. The major conjugation pathways include:
-
Glucuronidation: PHBA is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms have been identified to be active in the glucuronidation of parabens and their metabolites, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17.[11]
-
Sulfation: The phenolic hydroxyl group of PHBA can also be conjugated with a sulfonate group.
-
Glycine Conjugation: PHBA can be conjugated with glycine to form p-hydroxyhippuric acid (PHHA).[2][8]
While the majority of propylparaben is first hydrolyzed to PHBA before conjugation, a smaller fraction can undergo direct glucuronidation or sulfation at the phenolic hydroxyl group of the parent molecule.[12]
The following diagram illustrates the primary metabolic pathways of propylparaben in mammals.
Caption: Primary metabolic pathways of Propyl 4-hydroxybenzoate in mammals.
A Note on Transesterification: A Potential Drug-Alcohol Interaction
An interesting and potentially significant metabolic pathway is the transesterification of parabens in the presence of alcohol.[9] Studies using human intestinal Caco-2 cells have shown that ethanol can reduce the hydrolysis of parabens to PHBA and instead promote the formation of ethylparaben.[9] This finding suggests a previously unrecognized drug-alcohol interaction that could alter the toxicological profile of propylparaben upon co-ingestion with ethanol.
Excretion
The metabolic products of propylparaben are rapidly and efficiently eliminated from the body, primarily through the urine.[6] There is no evidence to suggest accumulation of propylparaben or its metabolites in mammalian tissues.[6][11]
A human pharmacokinetic study following a single oral dose of propylparaben revealed the following urinary excretion fractions:
-
Free Propylparaben: 0.05%
-
Total Propylparaben (free + conjugates): 8.6%
-
p-Hydroxybenzoic Acid (PHBA): 7.0%
-
p-Hydroxyhippuric Acid (PHHA): 23.2%[8]
These data clearly indicate that hydrolysis to PHBA and its subsequent conjugation are the dominant routes of elimination.
Interspecies Differences
It is crucial for researchers to consider the metabolic differences between species when extrapolating toxicological data. For instance, rats have been shown to metabolize parabens more rapidly and effectively than humans.[4] This higher metabolic capacity in rats may lead to lower systemic exposure to the parent, biologically active paraben, potentially underestimating its adverse effects in humans.[4]
Toxicological Implications of Metabolism
While metabolism is primarily a detoxification process, the parent compound and its metabolites are not without biological activity. Propylparaben itself has been shown to possess estrogenic activity, with the potency increasing with the length of the alkyl chain.[4] Concerns have been raised that the estrogenic burden from parabens and their metabolites might exceed that of endogenous estradiol, particularly in children.[13]
Furthermore, propylparaben has been demonstrated to induce apoptosis and disrupt energy metabolism in human liver cells (HepG2), leading to increased production of superoxide anions.[14] The primary metabolite, PHBA, has also been shown to be more toxic to fish hepatocytes than human hepatocytes by a significant margin, highlighting the importance of considering metabolite toxicity.[15] Propylparaben exposure has also been linked to perturbations in serine and glycine metabolism.[16]
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of Propylparaben in Human Liver Microsomes
This protocol provides a framework for assessing the rate of propylparaben hydrolysis by hepatic esterases.
Objective: To determine the kinetic parameters (Vmax and Km) of propylparaben hydrolysis in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Propylparaben
-
p-Hydroxybenzoic acid (PHBA) standard
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
HPLC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of propylparaben in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a series of working solutions of propylparaben by diluting the stock solution in potassium phosphate buffer (pH 7.4) to achieve final concentrations ranging from approximately 0.1 to 100 µM.
-
Prepare a stock solution of PHBA for the standard curve.
-
-
Incubation:
-
Pre-warm the HLM suspension (typically 0.5-1 mg/mL protein concentration) and propylparaben working solutions to 37°C.
-
Initiate the reaction by adding the propylparaben working solution to the HLM suspension. The final reaction volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Method:
-
Analyze the formation of PHBA using a validated HPLC-MS/MS method.
-
Develop a standard curve for PHBA to quantify its concentration in the samples.
-
-
Data Analysis:
-
Plot the concentration of PHBA formed against time to determine the initial velocity of the reaction for each substrate concentration.
-
Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Vmax and Km values.
-
Rationale: This in vitro assay provides a controlled system to specifically measure the activity of hepatic esterases on propylparaben, allowing for the determination of key kinetic parameters that are essential for pharmacokinetic modeling and interspecies comparisons.
Protocol 2: Analysis of Propylparaben and its Metabolites in Urine by HPLC-MS/MS
This protocol outlines a method for the simultaneous quantification of propylparaben and its major metabolites in urine samples.
Objective: To quantify the urinary excretion of propylparaben, PHBA, and PHHA.
Materials:
-
Urine samples
-
Propylparaben, PHBA, and PHHA analytical standards
-
Isotopically labeled internal standards (e.g., d4-propylparaben)
-
β-glucuronidase/sulfatase enzyme
-
Sodium acetate buffer (pH 5.0)
-
Solid-phase extraction (SPE) cartridges
-
Methanol, acetonitrile, and formic acid (LC-MS grade)
-
HPLC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
To measure total concentrations (free + conjugated), perform an enzymatic deconjugation step. Add β-glucuronidase/sulfatase to a buffered urine sample (pH 5.0) and incubate at 37°C for a specified period (e.g., 2-4 hours).
-
For the analysis of free analytes, omit the deconjugation step.
-
Spike the samples with the internal standard mixture.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the prepared urine samples onto the cartridges.
-
Wash the cartridges with a weak organic solvent to remove interferences.
-
Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Sample Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent and product ions for each analyte and internal standard.
-
-
Quantification:
-
Generate calibration curves for each analyte using the analytical standards.
-
Calculate the concentration of each analyte in the urine samples based on the peak area ratios of the analyte to its corresponding internal standard.
-
Rationale: This method allows for the sensitive and specific quantification of propylparaben and its key metabolites in a biological matrix. The inclusion of an enzymatic deconjugation step is crucial for determining the total excretion of these compounds, providing a comprehensive picture of their elimination from the body.
Conclusion
The metabolism of propyl 4-hydroxybenzoate in mammals is a well-characterized and efficient process dominated by hydrolysis and subsequent conjugation reactions, leading to rapid urinary excretion. However, the route of administration can significantly impact the pharmacokinetic profile, and interspecies differences in metabolic capacity must be considered in toxicological risk assessments. While propylparaben has a long history of use as a preservative, ongoing research into its potential endocrine-disrupting effects and the biological activity of its metabolites underscores the importance of a thorough understanding of its metabolic fate for ensuring human safety.
References
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Prusakiewicz, J. J., et al. (2006). Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells. Toxicology and Applied Pharmacology, 214(1), 1-8. [Link]
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Shin, M., et al. (2023). Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration. Archives of Toxicology, 97(1), 223-233. [Link]
-
Soni, M. G., et al. (2002). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology, 40(10), 1335-1373. [Link]
-
Ball, A. L., et al. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Drug and Chemical Toxicology, 45(6), 2635-2643. [Link]
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National Center for Biotechnology Information (n.d.). Propylparaben. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). A review on synthesis of paraben and applications of preservatives. [Link]
-
Shin, M., et al. (2019). Pharmacokinetic profile of propyl paraben in humans after oral administration. Environment International, 131, 104917. [Link]
-
European Medicines Agency. (2015). European Public MRL assessment report (EPMAR) - Propyl 4-hydroxybenzoate and its sodium salt (all food producing species). [Link]
-
Boberg, J., et al. (2010). Possible endocrine disrupting effects of parabens and their metabolites. Reproductive Toxicology, 30(2), 301-312. [Link]
-
Kim, S. H., et al. (2020). Oral Propylparaben Administration to Juvenile Male Wistar Rats Did Not Induce Toxicity in Reproductive Organs. Journal of Toxicology and Environmental Health, Part A, 83(10-11), 387-400. [Link]
-
Aubert, N., et al. (2012). Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. Xenobiotica, 42(10), 972-982. [Link]
-
RIVM. (2017). Exposure to and toxicity of methyl-, ethyl- and propylparaben. RIVM Report 2017-0028. [Link]
-
Wei, Y., et al. (2024). Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways. Toxics, 12(3), 183. [Link]
-
Gutowska, I., et al. (2016). Propylparaben-induced disruption of energy metabolism in human HepG2 cell line leads to increased synthesis of superoxide anions and apoptosis. Toxicology in Vitro, 31, 30-34. [Link]
-
Wikipedia. (n.d.). Propylparaben. [Link]
-
Yilmaz, B., et al. (2023). Investigation of the Combined Effects of Propylparaben and Methylparaben on Biochemical and Histological Parameters in Male Rats. Journal of the American College of Nutrition, 42(5), 454-462. [Link]
-
Aubert, N., et al. (2012). Systemic exposure to parabens: Pharmacokinetics, tissue distribution, excretion balance and plasma metabolites of [14C]-methyl-, propyl- and butylparaben in rats after oral, topical or subcutaneous administration. Food and Chemical Toxicology, 50(3-4), 445-454. [Link]
-
National Institutes of Health. (n.d.). Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. [Link]
-
Kim, M. H., et al. (2021). The potential pathways underlying the association of propyl-paraben exposure with aeroallergen sensitization and EASI score using metabolomics analysis. Scientific Reports, 11(1), 3628. [Link]
-
ResearchGate. (n.d.). Common pathways of metabolism of methyl paraben, ethyl paraben, propyl paraben, and butyl paraben. [Link]
-
Moos, R. K., et al. (2015). A case study on quantitative in vitro to in vivo extrapolation for environmental esters: Methyl-, propyl- and butylparaben. Toxicology Letters, 238(2 Suppl), S248. [Link]
-
Yilmaz, B., et al. (2023). Investigation of the Combined Effects of Propylparaben and Methylparaben on Biochemical and Histological Parameters in Male Rats. Journal of the American College of Nutrition, 42(5), 454-462. [Link]
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Methodological & Application
Using Propyl 4-hydroxybenzoate as a preservative in pharmaceutical formulations.
[1][2]
Executive Summary & Scientific Rationale
Propyl 4-hydroxybenzoate (Propylparaben) is a critical excipient in the pharmaceutical scientist's arsenal, primarily utilized for its antifungal efficacy.[1][2] While often overshadowed by its more water-soluble analog, Methylparaben, Propylparaben offers superior partitioning into microbial membranes due to its longer alkyl chain (
The "Paraben Paradox": As the alkyl chain length increases (Methyl
This guide provides a rigorous, field-proven protocol for incorporating Propylparaben into aqueous and multi-phasic systems, ensuring solubility, stability, and regulatory compliance.[1]
Pre-Formulation Data & Physicochemical Properties[2]
Before initiating formulation, the following physicochemical constraints must be integrated into the Design of Experiments (DoE).
Table 1: Critical Physicochemical Parameters[4]
| Parameter | Value / Characteristic | Impact on Formulation |
| Molecular Formula | MW: 180.20 g/mol | |
| Solubility (Water) | ~0.04% w/v (at 25°C) | Critical: Requires heat or co-solvents for dissolution.[1] |
| Solubility (Ethanol) | ~50% w/v | Excellent co-solvent; allows for concentrate preparation.[1] |
| Solubility (Propylene Glycol) | ~25% w/v | Preferred pharmaceutical co-solvent.[1] |
| pKa | 8.4 (at 22°C) | Effective antimicrobial range is pH 4.0 – 8.[1][3]0. |
| Partition Coefficient (log P) | ~3.0 | High affinity for lipid phases and plastics (adsorption risk).[1] |
| Incompatibility | Non-ionic surfactants (e.g., Polysorbate 80) | Micellar entrapment reduces free active concentration.[1] |
Core Protocol: Incorporation Strategies
The primary failure mode in paraben formulation is "recrystallization shock" when a concentrated stock hits a cold aqueous phase, or incomplete dissolution leading to false failures in Antimicrobial Effectiveness Testing (AET).[1]
Method A: The "Hot Aqueous" Method (Preferred for simple solutions)
Best for: Syrups, aqueous suspensions, and low-viscosity tonics.[1]
-
Heat Water: Heat 90% of the total water volume to 80°C – 85°C .
-
Note: Do not exceed 95°C to minimize hydrolysis risks, although parabens are relatively heat stable.[1]
-
-
Dissolution: Add Methylparaben first (higher quantity), followed by Propylparaben.[1]
-
Reasoning: Methylparaben acts as a hydrotrope, slightly aiding the dissolution of the less soluble propyl ester.
-
-
Agitation: High-shear mixing is not required; moderate magnetic stirring is sufficient.[1] Ensure the solution is crystal-clear before proceeding.
-
Cooling: Cool slowly to 40°C before adding heat-sensitive APIs or volatiles.
Method B: The "Co-Solvent Concentrate" Method
Best for: Emulsions (creams/lotions) and complex semisolids.
-
Concentrate Prep: Dissolve Propylparaben and Methylparaben in Propylene Glycol (ratio 1:5 preservative to solvent) at room temperature.[1]
-
Phase Addition:
-
For Emulsions: Add this concentrate to the aqueous phase just prior to emulsification.[1]
-
Caution: Adding to the oil phase increases the risk of the preservative partitioning entirely into the oil, leaving the water phase (where bacteria grow) unprotected.
-
Visualization: Formulation Decision Tree
Caption: Decision logic for selecting the optimal incorporation method based on concentration and formulation matrix.
Analytical Validation Protocol (HPLC)[2][5][6]
To validate the formulation, you must quantify the active preservative content.
Method Principle: Reversed-Phase HPLC with UV detection.[1][4]
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Methanol : Phosphate Buffer (pH 4.[1]5) [60:40 v/v].[1]
-
Detection: UV @ 254 nm.[1]
-
Retention Time: Methylparaben (~3 min), Propylparaben (~6-7 min).[1]
Sample Preparation:
Troubleshooting: The "Tween Effect" & Adsorption
The Inactivation Mechanism
Propylparaben is highly lipophilic.[1] In formulations containing non-ionic surfactants like Polysorbate 80 (Tween 80), Propylparaben partitions into the surfactant micelles.[1]
-
Result: The "free" concentration in the aqueous phase drops below the Minimum Inhibitory Concentration (MIC).
-
Solution: Calculate the "Total Required" (
) using the equation: Where is the MIC, is the partition constant, and is the surfactant concentration.-
Practical Rule of Thumb: If using >1% Polysorbate 80, increase paraben levels or add a co-preservative like Phenoxyethanol or EDTA.[1]
-
Adsorption to Plastics
Propylparaben can adsorb into LDPE and PVC containers, reducing potency by up to 15-20% over shelf life.[1]
-
Protocol: Perform stability testing in the final commercial packaging. Glass or HDPE is preferred for liquid formulations.[1]
Safety & Regulatory Limits
-
FDA Inactive Ingredient Database (IID):
-
European Union (EU):
-
Maximum concentration 0.4% (single ester) or 0.8% (mixture) in cosmetics; similar guidance applies to pharmaceuticals.[1]
-
-
Pediatric Warning: Avoid in neonates due to potential bilirubin displacement (kernicterus risk), though this is less critical than with Benzyl Alcohol.[1]
References
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009).[1] Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[1]
-
U.S. Food and Drug Administration (FDA). Inactive Ingredient Search for Approved Drug Products. [1]
-
Soni, M. G., et al. (2005).[1] "Safety assessment of propyl paraben: a review of the published literature." Food and Chemical Toxicology.
-
Blanchard, J., et al. (1977).[1] "Effect of polyols on interaction of paraben preservatives with polysorbate 80." Journal of Pharmaceutical Sciences. [1]
-
United States Pharmacopeia (USP). <51> Antimicrobial Effectiveness Testing. [1]
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In vivo experimental design for studying Propylparaben effects on reproductive health
An In-Depth Guide to the In Vivo Experimental Design for Studying Propylparaben's Effects on Reproductive Health
Introduction: The Scientific Imperative for Investigating Propylparaben
Propylparaben (PP), an ester of p-hydroxybenzoic acid, is extensively used as a preservative in cosmetics, pharmaceuticals, and food products due to its effective antimicrobial properties.[1] However, its structural similarity to estrogen has raised significant concerns about its potential as an endocrine-disrupting chemical (EDC).[2][3] EDCs can interfere with the body's hormonal systems, and exposure to them is linked to adverse reproductive, developmental, and neurological effects.[4][5] Numerous studies suggest that propylparaben may negatively impact both male and female reproductive functions.[2][3][6]
In male rodents, exposure has been linked to decreased serum testosterone concentrations, reduced sperm production, and lower epididymal sperm reserves.[1] In females, studies have shown that PP can disrupt estrous cycles, reduce the number of corpora lutea, and increase serum estradiol concentrations, indicating a potential impact on ovarian function and fertility.[6][7] Furthermore, emerging research points towards propylparaben's ability to interfere with critical reproductive processes like embryo implantation and even cause multigenerational fertility decline in mice.[8][9]
Given the widespread human exposure and the compelling preliminary data, rigorous and well-designed in vivo studies are paramount to fully characterize the reproductive risks associated with propylparaben. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret robust in vivo experiments to assess the effects of propylparaben on reproductive health.
Part 1: Foundational Principles of In Vivo Experimental Design
A successful in vivo study hinges on a meticulously planned experimental design that is both scientifically sound and ethically responsible. The choices made at this stage directly influence the validity and interpretability of the results.
Causality Behind Experimental Choices
-
Animal Model Selection: The most commonly used models for reproductive toxicology are rats and mice.[10] The rationale for their use lies in their physiological similarity to humans in terms of reproductive processes, their short gestation periods, and well-characterized biology. The Wistar or Sprague-Dawley rat is frequently used in studies guided by organizations like the Organisation for Economic Co-operation and Development (OECD).[11] The choice of species and strain should be justified based on the specific research question and historical data availability.
-
Dose Selection and Route of Administration: The selection of dose levels is critical. It should ideally include a range that encompasses expected human exposure levels, a no-observed-adverse-effect level (NOAEL), and a level that induces clear toxicity.[3] Human exposure typically occurs through skin contact or ingestion.[8] Therefore, oral gavage is a common and relevant route of administration in animal studies as it allows for precise dosing.[9][12] Administration through the diet is another option that mimics human dietary exposure.[1] It is crucial to consider the rapid metabolism of parabens, which are often hydrolyzed at their points of entry, to ensure that the chosen administration route and dosage result in systemically relevant exposure levels.[13]
-
Ethical Considerations and the 3Rs: All animal experiments must undergo a thorough ethical review.[14] The principles of the 3Rs (Replacement, Reduction, Refinement) must be implemented. While in vitro studies can provide mechanistic insights, in vivo studies remain essential for evaluating systemic effects on the complex, integrated reproductive system. Reduction involves using the minimum number of animals necessary to obtain statistically significant results. Refinement includes minimizing any potential pain or distress to the animals through appropriate housing, handling, and experimental procedures.
Part 2: A Validating Experimental Workflow
A structured workflow ensures that all necessary steps are performed consistently and that data is collected systematically. This workflow should be designed as a self-validating system, where each step builds upon the previous one to ensure data integrity.
Overall Experimental Workflow
The following diagram outlines a comprehensive workflow for assessing the reproductive toxicity of Propylparaben.
Caption: High-level workflow for in vivo reproductive toxicity studies.
Study Design: Adherence to OECD Guideline 421
For a screening-level assessment, the OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) provides a standardized framework.[11]
-
Animal Allocation: Use at least 10 animals per sex per group.
-
Groups: A minimum of three dose groups and one concurrent control group (vehicle only) should be used.
-
Dosing Period: Males should be dosed for a minimum of four weeks, including two weeks prior to mating. Females should be dosed daily throughout the study, which lasts approximately 63 days (two weeks prior to mating, during mating, gestation, and lactation).[11]
Part 3: Core Protocols for Male Reproductive Toxicity Assessment
The male reproductive system is a known target for propylparaben.[1][2] A thorough assessment requires a multi-pronged approach evaluating anatomical, cellular, and hormonal endpoints.
Protocol 1: Epididymal Sperm Analysis
Rationale: Sperm count, motility, and morphology are fundamental indicators of male fertility. Propylparaben has been shown to decrease sperm reserves and production efficiency in rats.[1] Epididymal sperm concentration is highly correlated with overall sperm count.[13]
Step-by-Step Methodology:
-
Collection: Following euthanasia, carefully dissect the cauda epididymides and place them in a pre-weighed petri dish containing an appropriate buffer (e.g., M199 medium with 0.5% bovine serum albumin).
-
Sperm Release: Make several incisions in the cauda epididymis and gently squeeze to release the sperm into the medium. Allow the sperm to disperse for 10-15 minutes at 37°C.
-
Motility Assessment: Place an aliquot of the sperm suspension on a pre-warmed microscope slide. Analyze sperm motility using a Computer-Assisted Sperm Analysis (CASA) system or by manual counting under a microscope.[10]
-
Concentration Measurement: To determine sperm concentration, the remaining sperm suspension is homogenized. A small sample is then loaded into a hemocytometer or analyzed using a CASA system for an accurate count.
-
Morphology Assessment: Prepare a smear of the sperm suspension on a glass slide and allow it to air dry. Stain the smear using a method like Harris-Schorr staining.[10] Under a light microscope (100x oil immersion), classify at least 200 sperm per animal as normal or abnormal based on head and tail morphology.
Protocol 2: Serum Hormone Analysis
Rationale: The hypothalamic-pituitary-gonadal (HPG) axis regulates male reproductive function. Testosterone is crucial for spermatogenesis, and its production is controlled by Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Propylparaben has been observed to decrease serum testosterone levels in a dose-dependent manner.[1][2]
Step-by-Step Methodology:
-
Blood Collection: At necropsy, collect whole blood via cardiac puncture into serum separator tubes.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.
-
Storage: Collect the serum supernatant and store it at -80°C until analysis.
-
Hormone Quantification: Measure serum concentrations of testosterone, LH, and FSH using commercially available and validated Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher specificity.[15][16]
Protocol 3: Histopathological Examination of Male Reproductive Organs
Rationale: Histopathology provides direct evidence of tissue-level damage. In the testes, this can reveal disruptions in spermatogenesis, while in the epididymis, it can show issues with sperm maturation and storage.[17]
Step-by-Step Methodology:
-
Tissue Collection and Fixation: Immediately after weighing, fix the testes and epididymides in a suitable fixative like Bouin's solution or 10% neutral buffered formalin for 24 hours.[18]
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut thin sections (4-5 µm) using a microtome and mount them on glass slides. Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.[19]
-
Microscopic Evaluation: A trained pathologist should blindly evaluate the slides for abnormalities, including testicular atrophy, degeneration of seminiferous tubules, Leydig cell hyperplasia, and presence of immature germ cells in the epididymis.
Table 1: Summary of Key Male Reproductive Endpoints
| Parameter | Endpoint | Method of Measurement | Expected Effect of Propylparaben |
| Anatomical | Testes Weight | Analytical Balance | No significant change reported[1][2] |
| Epididymides Weight | Analytical Balance | No significant change reported[1][2] | |
| Spermatogenesis | Cauda Epididymal Sperm Count | Hemocytometer / CASA | Dose-dependent decrease[1] |
| Daily Sperm Production | Histological Analysis | Significant decrease[1] | |
| Sperm Motility | CASA / Microscopy | Potential decrease | |
| Sperm Morphology | Stained Smear Analysis | Potential increase in abnormalities | |
| Endocrine | Serum Testosterone | ELISA / LC-MS/MS | Dose-dependent decrease[2] |
| Serum LH | ELISA / LC-MS/MS | Variable, may increase with anti-androgenic effects[20] | |
| Serum FSH | ELISA / LC-MS/MS | Variable | |
| Histological | Testicular Histology | H&E Staining & Microscopy | Testicular lesions, delayed spermatogenesis[17] |
| Epididymal Histology | H&E Staining & Microscopy | Abnormalities in sperm content |
Part 4: Core Protocols for Female Reproductive Toxicity Assessment
The female reproductive system is a complex, cyclically regulated system that is also susceptible to endocrine disruption by propylparaben.[6][9]
Protocol 4: Estrous Cycle Monitoring
Rationale: The estrous cycle is a sensitive indicator of the health of the hypothalamic-pituitary-ovarian (HPO) axis. Disruption of this cycle is a hallmark of endocrine-disrupting activity. Propylparaben has been shown to cause disordered estrous cycles in mice.[6]
Step-by-Step Methodology:
-
Sample Collection: Gently flush the vagina with a small amount of saline using a pipette. Collect the vaginal lavage onto a clean glass slide.
-
Staining: Stain the cells using a simple stain like Toluidine Blue or a more detailed stain like Papanicolaou stain.
-
Microscopic Evaluation: Examine the slide under a light microscope. Identify the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus) based on the relative proportions of cornified epithelial cells, nucleated epithelial cells, and leukocytes.
-
Data Analysis: Perform daily monitoring for at least two weeks before and throughout the dosing period to determine the length and regularity of the estrous cycle for each animal.
Protocol 5: Ovarian and Fertility Assessment
Rationale: Ovarian function and fertility outcomes are direct measures of reproductive capability. Propylparaben exposure has been associated with a reduced number of corpora lutea (an indicator of ovulation) and fewer retrieved oocytes.[6] It may also impair embryo implantation.[9]
Step-by-Step Methodology:
-
Corpus Luteum Count: At necropsy, the ovaries are removed and the number of corpora lutea on the surface can be counted under a dissecting microscope as an index of ovulation.
-
Follicle Classification (Histology): Following fixation and sectioning of the ovaries (as per Protocol 7), different stages of follicular development (primordial, primary, secondary, antral, atretic) can be counted to assess effects on folliculogenesis.
-
Fertility Assessment: In studies that include a mating phase, females are sacrificed at mid-gestation (e.g., gestation day 14). The uterus is examined to count the number of implantation sites and viable, non-viable, and resorbed fetuses. The number of corpora lutea is also counted to calculate pre- and post-implantation loss.
Protocol 6: Serum Hormone Analysis (Female)
Rationale: Estradiol and progesterone are the primary ovarian steroid hormones that regulate the estrous cycle and pregnancy. Propylparaben has been found to significantly increase serum estradiol concentrations and the expression of steroidogenic enzymes in mice.[6]
Step-by-Step Methodology:
-
Blood Collection & Processing: Follow the same procedure as described for males (Protocol 2). It is critical to note the stage of the estrous cycle at the time of blood collection as hormone levels fluctuate significantly.
-
Hormone Quantification: Measure serum concentrations of 17β-estradiol and progesterone using validated ELISA kits or LC-MS/MS.
Protocol 7: Histopathological Examination of Female Reproductive Organs
Rationale: Histological evaluation of the ovaries and uterus can reveal structural changes that underlie functional deficits.[21][22] This can include altered follicular development in the ovary or changes in the endometrial lining of the uterus that could affect implantation.[9]
Step-by-Step Methodology:
-
Tissue Collection and Fixation: Fix ovaries and uterine horns in 10% neutral buffered formalin or Bouin's solution.
-
Processing and Staining: Process, embed, section, and stain the tissues with H&E as described for male tissues (Protocol 3).
-
Microscopic Evaluation: A pathologist should evaluate ovarian sections for the health and number of follicles at different developmental stages and the presence of abnormalities like cysts.[7] Uterine sections should be examined for endometrial thickness, glandular development, and signs of inflammation or pathology.
Table 2: Summary of Key Female Reproductive Endpoints
| Parameter | Endpoint | Method of Measurement | Expected Effect of Propylparaben |
| Cyclicity | Estrous Cycle Length & Regularity | Vaginal Cytology | Disordered cycles, prolonged estrus[6] |
| Ovarian Function | Corpus Luteum Count | Gross/Histological Count | Reduced number[6] |
| Follicle Counts | Histological Evaluation | Potential decrease in healthy follicles, increase in atresia | |
| Oocyte Number | Oocyte Retrieval | Significantly reduced[6] | |
| Endocrine | Serum Estradiol | ELISA / LC-MS/MS | Significantly increased[6] |
| Serum Progesterone | ELISA / LC-MS/MS | Potential alteration | |
| Fertility | Implantation Sites | Uterine Examination | Impaired/reduced number[9] |
| Litter Size | Breeding Study | Fewer offspring[9] | |
| Histological | Ovarian Histology | H&E Staining & Microscopy | Changes in follicular dynamics, cystic follicles[7] |
| Uterine Histology | H&E Staining & Microscopy | Altered endometrial decidualization markers[9] |
Part 5: Investigating Potential Mechanisms of Action
Beyond identifying adverse outcomes, a robust study should aim to elucidate the underlying molecular mechanisms. Propylparaben is thought to exert its effects through several pathways.
-
Endocrine Disruption: Propylparaben exhibits weak estrogenic activity by binding to estrogen receptors and can also display anti-androgenic properties.[2][17] This can disrupt the sensitive hormonal feedback loops of the HPG and HPO axes.
-
Oxidative Stress: Studies in cell lines have shown that propylparaben can induce the production of reactive oxygen species (ROS).[23][24] Oxidative stress can damage sperm DNA and impair oocyte quality.
-
Apoptosis and Cell Cycle Arrest: Propylparaben has been demonstrated to trigger apoptosis (programmed cell death) and cause cell cycle arrest in trophoblast cells, which are critical for placenta formation.[23][25] This could be a mechanism for implantation failure and early pregnancy loss.
Potential Signaling Pathway Disruption
The following diagram illustrates a hypothetical model of how propylparaben might interfere with reproductive health at a cellular level.
Sources
- 1. Effects of propyl paraben on the male reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current Knowledge on Endocrine Disrupting Chemicals (EDCs) from Animal Biology to Humans, from Pregnancy to Adulthood: Highlights from a National Italian Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Propylparaben concentrations in the urine of women and adverse effects on ovarian function in mice in vivo and ovarian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. usrtk.org [usrtk.org]
- 9. Exposure to ethylparaben and propylparaben interfere with embryo implantation by compromising endometrial decidualization in early pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-line Evaluation of Sperm Parameters in Mice ( Mus musculus ) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. Oral propylparaben administration to juvenile male Wistar rats did not induce toxicity in reproductive organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cir-safety.org [cir-safety.org]
- 14. Ethical review of regulatory toxicology guidelines involving experiments on animals: the example of endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Hormones Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Endocrine Disruption of Propylparaben in the Male Mosquitofish (Gambusia affinis): Tissue Injuries and Abnormal Gene Expressions of Hypothalamic-Pituitary-Gonadal-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. histologylab.ctl.columbia.edu [histologylab.ctl.columbia.edu]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Female Reproductive System | Histology Guide [histologyguide.com]
- 22. Histology of Female Reproductive System.pptx [slideshare.net]
- 23. Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Sensitivity Detection of Propylparaben Metabolites in Human Urine using LC-MS/MS
For: Researchers, scientists, and drug development professionals
I. Introduction: The Analytical Imperative for Propylparaben Biomonitoring
Propylparaben (propyl 4-hydroxybenzoate) is an antimicrobial preservative extensively used in cosmetics, pharmaceuticals, and food products.[1][2] Its widespread use raises pertinent questions regarding human exposure and potential health implications, including endocrine disruption.[1][3] Consequently, robust and sensitive analytical methods for monitoring propylparaben and its metabolites in biological matrices like urine are crucial for exposure assessment and toxicological studies.
Upon entering the body, propylparaben undergoes significant metabolism. The primary metabolic pathways involve hydrolysis of the ester bond to form p-hydroxybenzoic acid (pHBA), and direct conjugation of the parent compound or pHBA to form glucuronide and sulfate metabolites.[4][5][6] These conjugated forms are the predominant species excreted in urine, making their accurate measurement essential for a comprehensive assessment of exposure.[4][7]
This application note provides a detailed protocol for the sensitive and selective quantification of propylparaben and its primary metabolite, pHBA, in human urine samples. The methodology employs enzymatic hydrolysis to convert the conjugated metabolites back to their free forms, followed by solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high specificity and low detection limits, critical for biomonitoring studies.
II. Metabolic Pathway of Propylparaben
The metabolic fate of propylparaben in humans is a critical consideration for designing an effective analytical strategy. The major biotransformation routes are enzymatic hydrolysis and conjugation, as depicted in the following pathway:
Caption: Metabolic pathway of propylparaben in humans.
III. Analytical Workflow: From Sample to Data
The overall analytical workflow is designed to ensure the accurate quantification of total propylparaben and its major metabolite, pHBA, by accounting for their conjugated forms.
Caption: Experimental workflow for propylparaben metabolite analysis.
IV. Detailed Protocols
A. Materials and Reagents
-
Standards: Propylparaben, p-hydroxybenzoic acid (pHBA), and their stable isotope-labeled internal standards (e.g., ¹³C₆-pHBA, d₄-propylparaben).
-
Enzymes: β-glucuronidase/sulfatase from Helix pomatia.
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid.
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
-
Urine Samples: Collected in polypropylene containers and stored at -20°C until analysis.
B. Protocol 1: Sample Preparation
-
Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at 3000 rpm for 10 minutes to pellet any precipitate.
-
Internal Standard Spiking: To 1.0 mL of the urine supernatant, add the internal standard solution.
-
Enzymatic Hydrolysis:
-
Acidification: Acidify the sample with 0.1 M formic acid to a pH of approximately 4.[7]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the acidified urine sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering hydrophilic compounds.
-
Elution: Elute the analytes with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
C. Protocol 2: LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
1. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[9] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |
2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[10][11] |
| Ion Spray Voltage | -4000 V[10] |
| Gas 1 (Nebulizer Gas) | 30 psi[10] |
| Gas 2 (Turbo Gas) | 30 psi[10] |
| Curtain Gas | 20 psi[10] |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions:
The following are representative MRM transitions. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Propylparaben | 179.1 | 137.1 |
| p-Hydroxybenzoic Acid (pHBA) | 137.0 | 93.0 |
| ¹³C₆-pHBA (IS) | 143.0 | 99.0 |
| d₄-Propylparaben (IS) | 183.1 | 141.1 |
V. Data Analysis and Quality Control
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantification: The concentration of propylparaben and pHBA in the urine samples is determined from the calibration curve.
-
Quality Control: Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method. The results should fall within predefined acceptance criteria.
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ should be determined experimentally to define the sensitivity of the method. For biomonitoring studies, LOQs in the low ng/mL range are typically required.[12]
VI. Causality and Self-Validation
-
Why Enzymatic Hydrolysis is Crucial: The majority of propylparaben metabolites are excreted in conjugated forms (glucuronides and sulfates).[7] Failure to include the enzymatic hydrolysis step would lead to a significant underestimation of the total exposure. The use of a broad-spectrum enzyme from Helix pomatia ensures the cleavage of both glucuronide and sulfate conjugates.[8]
-
The Role of Solid-Phase Extraction: The urine matrix is complex and can cause significant ion suppression in the mass spectrometer. SPE serves the dual purpose of concentrating the analytes and removing interfering matrix components, thereby improving the sensitivity and reliability of the analysis. The choice of a C18 sorbent is based on the nonpolar nature of propylparaben and pHBA.
-
LC-MS/MS for Specificity and Sensitivity: The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection provides unparalleled specificity. The use of MRM allows for the selective detection of the target analytes even in the presence of co-eluting matrix components, leading to very low detection limits.
-
Internal Standards for Accuracy: The use of stable isotope-labeled internal standards is critical for correcting for any variability in sample preparation and instrumental response. Since these standards have nearly identical chemical and physical properties to the native analytes, they accurately reflect any analyte loss during the extraction process or fluctuations in ionization efficiency.
VII. Conclusion
The described analytical method provides a robust and sensitive platform for the quantification of total propylparaben and its primary metabolite, p-hydroxybenzoic acid, in human urine. By incorporating enzymatic hydrolysis and solid-phase extraction, this protocol ensures a comprehensive assessment of exposure, which is indispensable for researchers and drug development professionals investigating the pharmacokinetics and potential health effects of propylparaben. The high specificity and sensitivity of LC-MS/MS make it the gold standard for biomonitoring studies of this and other environmental contaminants.
VIII. References
-
ResearchGate. (2025). Determination of parabens in urine samples by microextraction using packed sorbent and ultra-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Retrieved from [Link]
-
Scribd. (n.d.). Analytical Method of Propyl Paraben. Retrieved from [Link]
-
Korean Chemical Society. (n.d.). Development of a Quantitative Analytical Method for Determining the Concentration of Human Urinary Paraben by LC-MS/MS. Retrieved from [Link]
-
PubMed. (2014). Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Future Science. (n.d.). Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Determination of methylparaben and propylparaben in cosmetic products using HPLC. Retrieved from [Link]
-
Istanbul University. (n.d.). Simultaneous Determination of Six Parabens in Cosmetics by a New High Performance Liquid Chromatography Method with Fluorescence. Retrieved from [Link]
-
GERPAC. (2022). Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV. Retrieved from [Link]
-
Korean Society of Environmental Health and Toxicology. (n.d.). Determination of 4 Parabens in Human Urine by Online SPE and LC-MS/MS Techniques. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Parabens as Urinary Biomarkers of Exposure in Humans. Retrieved from [Link]
-
University of Salamanca. (2024). Electro-assisted liquid phase microextraction for the determination of parabens and their main metabolites in maternal urine and amniotic fluid. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic routes for parabens in man Parabens are mainly metabolized.... Retrieved from [Link]
-
Wikipedia. (n.d.). Propylparaben. Retrieved from [Link]
-
National Institutes of Health. (2021). The potential pathways underlying the association of propyl-paraben exposure with aeroallergen sensitization and EASI score using metabolomics analysis. Retrieved from [Link]
-
National Institutes of Health. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Retrieved from [Link]
-
CORE. (n.d.). Analysis of Paraben Preservatives in Cosmetic Samples: Comparison of Three Different Dynamic Hollow Fiber Liquid‑Phase Microex. Retrieved from [Link]
-
PubMed. (2013). Characteristic profiles of urinary p-hydroxybenzoic acid and its esters (parabens) in children and adults from the United States and China. Retrieved from [Link]
-
ResearchGate. (n.d.). Common pathways of metabolism of methyl paraben, ethyl paraben, propyl.... Retrieved from [Link]
-
PubMed. (n.d.). Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. Retrieved from [Link]
-
DrugBank Online. (n.d.). Propyl 4-Hydroxybenzoate. Retrieved from [Link]
Sources
- 1. Propylparaben - Wikipedia [en.wikipedia.org]
- 2. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parabens as Urinary Biomarkers of Exposure in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 11. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cell viability assay protocol for Propylparaben cytotoxicity screening
Application Note & Protocol | Version 2.1
Abstract & Introduction
Propylparaben (propyl 4-hydroxybenzoate) is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] While generally considered safe within regulatory limits, recent scrutiny regarding its potential endocrine-disrupting properties and oxidative stress induction has necessitated rigorous cytotoxic profiling.
This application note details a standardized protocol for screening Propylparaben cytotoxicity using the MTT Colorimetric Assay . Unlike simple dye-exclusion methods, the MTT assay assesses mitochondrial metabolic activity, making it particularly relevant for Propylparaben, which is known to induce mitochondrial dysfunction and uncouple oxidative phosphorylation [1, 2]. This protocol is optimized for adherent cell lines such as HaCaT (human keratinocytes) and HepG2 (human liver carcinoma) , providing a robust framework for determining IC50 values and establishing safety thresholds.
Experimental Rationale & Mechanism
Why MTT?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes.[3]
-
Relevance to Propylparaben: Propylparaben toxicity is mechanistically linked to the disruption of mitochondrial membrane potential (
) and ATP depletion [3].[4][5] Since MTT reduction occurs primarily in metabolically active mitochondria, this assay provides a direct functional readout of the specific toxicity pathway of Propylparaben, rather than just membrane rupture (as measured by LDH).
Mechanistic Pathway
Propylparaben induces cell death through a cascade involving Reactive Oxygen Species (ROS) generation and mitochondrial impairment.[6]
Figure 1: Mechanistic pathway of Propylparaben-induced cytotoxicity involving oxidative stress and mitochondrial failure.
Materials & Reagents
Biological Materials[2][7][8][9]
-
Target Cells: HaCaT (Keratinocytes) or HepG2 (Hepatocytes).[7]
-
Culture Media: DMEM (High Glucose) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Chemical Reagents
| Reagent | Specification | Storage |
| Propylparaben | Purity | Room Temp |
| MTT Reagent | 5 mg/mL in PBS (sterile filtered) | 4°C (Dark) |
| Solvent (Vehicle) | DMSO (Dimethyl sulfoxide), cell culture grade | Room Temp |
| Solubilization Buffer | DMSO or Acidified Isopropanol | Room Temp |
| Positive Control | Triton X-100 (0.1%) or Doxorubicin | 4°C |
Equipment
-
Microplate Reader (Absorbance at 570 nm; Reference 630 nm).
-
96-well flat-bottom tissue culture plates.
-
Multichannel pipettes.
Detailed Protocol
Phase 1: Preparation of Stock Solutions
Critical Step: Propylparaben has limited solubility in water but is soluble in organic solvents.[8]
-
Stock Solution (100 mM): Dissolve 18.02 mg of Propylparaben (MW: 180.2 g/mol ) in 1 mL of 100% DMSO. Vortex until completely dissolved.
-
Sterility: Filter through a 0.22 µm PTFE syringe filter if not using sterile DMSO.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Phase 2: Cell Seeding
-
Harvest cells when they reach 80-90% confluence.
-
Count cells using a hemocytometer or automated counter.
-
Dilute cell suspension to 5 x 10⁵ cells/mL .
-
Seed 100 µL of suspension (5,000 cells/well) into a 96-well plate.
-
Peripheral wells: Fill with PBS to prevent edge effects (evaporation).
-
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 3: Treatment
-
Preparation of Working Solutions: Dilute the 100 mM Stock in culture medium to prepare 2X concentrations of the desired final test range.
-
Suggested Range: 0, 10, 50, 100, 250, 500, 1000 µM.
-
Vehicle Control: Medium + DMSO (Final concentration must be < 0.5% to avoid solvent toxicity).
-
-
Application:
-
Aspirate the old medium from the wells carefully.
-
Add 100 µL of fresh medium containing Propylparaben concentrations.
-
Perform triplicates or quadruplicates for each concentration.
-
-
Incubation: Incubate for 24 hours (acute toxicity) or 72 hours (proliferation inhibition).
Phase 4: MTT Assay Execution
-
MTT Addition:
-
Add 10 µL of MTT Stock Solution (5 mg/mL) to each well (final conc: 0.5 mg/mL).
-
Note: Do not remove the drug-containing medium unless the drug reacts with MTT (rare for parabens).
-
-
Incubation: Incubate for 3 to 4 hours at 37°C. Look for intracellular purple precipitate under a microscope.
-
Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well.[1]
-
Place on an orbital shaker for 10 minutes at room temperature to fully dissolve crystals.
-
-
Measurement:
-
Measure absorbance (OD) at 570 nm .
-
(Optional) Measure reference wavelength at 630 nm to subtract background noise (cellular debris/plastic).
-
Workflow Visualization
Figure 2: Step-by-step workflow for the high-throughput MTT screening of Propylparaben.
Data Analysis & Interpretation
Calculation of Cell Viability
Calculate the percentage of viable cells for each concentration using the formula:
-
OD_sample: Mean absorbance of Propylparaben-treated wells.
-
OD_control: Mean absorbance of Vehicle Control (DMSO) wells.
-
OD_blank: Mean absorbance of wells with media + MTT (no cells).
IC50 Determination
Plot the Log(Concentration) on the X-axis vs. % Viability on the Y-axis. Use non-linear regression (Sigmoidal Dose-Response) to calculate the IC50 (concentration inhibiting 50% of growth).
Expected Results (Reference Values)
| Cell Line | Incubation | Expected IC50 Range | Notes |
| HaCaT | 24 Hours | 200 - 450 µM | Skin model; moderate sensitivity [4, 5]. |
| HepG2 | 24 Hours | 400 - 600 µM | Liver model; metabolic activation may occur [3]. |
| HDF | 24 Hours | > 500 µM | Fibroblasts are generally more resistant [5]. |
Troubleshooting & Optimization
-
Precipitation: Propylparaben may precipitate at high concentrations (>2 mM) in aqueous media. If crystals are visible before MTT addition, the data is invalid. Keep final concentrations below 1 mM if possible.
-
High Background: Ensure complete removal of media before adding DMSO for solubilization, as serum proteins can sometimes precipitate with DMSO.
-
Vehicle Toxicity: Always run a "DMSO only" control. If the vehicle control viability is <90% of the Media control, reduce the DMSO concentration (ideal is <0.1%).
References
-
Poplawski, T. et al. (2024). Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways.[9] Environmental Science & Technology. Link
-
Wrobel, A. & Gregoraszczuk, E. (2014). Actions of Methyl-, Propyl- And Butylparaben on Estrogen receptor-α and -β and the Progesterone Receptor in MCF-7 Cancer Cells. Toxicology Letters. Link
-
Nowak, K. et al. (2015). Propylparaben-induced Disruption of Energy Metabolism in Human HepG2 Cell Line Leads to Increased Synthesis of Superoxide Anions and Apoptosis.[4] Toxicology in Vitro. Link
-
Carvalho, C. et al. (2012). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. Toxicology in Vitro. Link
-
Yoshii, E. (1997). Cytotoxicity of acrylates and methacrylates: Relationships of monomer structures and cytotoxicity. Journal of Biomedical Materials Research. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Propylparaben-induced disruption of energy metabolism in human HepG2 cell line leads to increased synthesis of superoxide anions and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. revistas.usp.br [revistas.usp.br]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Propylparaben Endocrine Disruption Assays
Status: Operational Topic: Propylparaben (PrP) Assay Inconsistencies Ticket ID: T-PRP-EDC-2026 Assigned Specialist: Senior Application Scientist
Executive Summary: The Propylparaben Paradox
Propylparaben (PrP) presents a unique challenge in endocrine disruption screening. It is a weak estrogen with an affinity for the Estrogen Receptor (ER) approximately 10,000 to 100,000 times lower than 17
The core source of inconsistent results lies in the Metabolic Mismatch :
-
In Vitro: Most cell lines (e.g., MCF-7, T47D) lack adequate esterase activity. PrP remains intact, binding to ER
and triggering a positive signal. -
In Vivo: PrP is rapidly hydrolyzed by ubiquitous esterases (carboxylesterases) in the skin, liver, and blood into p-hydroxybenzoic acid (PHBA), which is estrogenically inactive.
This guide addresses the three most common failure modes: Background Interference (Noise) , Metabolic Divergence , and Cytotoxicity Masking .
Part 1: In Vitro Assay Integrity (MCF-7 & Reporter Assays)
Common Issue: "My negative controls show high background activity, masking the weak Propylparaben signal."
Diagnosis: Estrogenic Contamination ("The Plastic Effect").
Because PrP is a weak agonist (EC50
Troubleshooting Protocol: The "Estrogen-Free" System
-
Media Components:
-
Phenol Red: Must be removed. Phenol red acts as a weak estrogen (SERM). Use Phenol Red-Free DMEM .
-
Serum: Standard Fetal Bovine Serum (FBS) contains endogenous steroids. You must use Charcoal-Dextran Stripped FBS (CD-FBS) .
-
Validation: Run a "media only" control. If luciferase activity (in reporter assays) or proliferation (in MCF-7) exceeds 10% of the E2 positive control, your media is contaminated.
-
-
Labware Leaching:
-
Avoid polycarbonate and polystyrene flasks if possible; they can leach Bisphenol A (BPA) or nonylphenols.
-
Action: Switch to glass-coated or certified "low-estrogen" plasticware for the 72-hour starvation period and the assay duration.
-
Common Issue: "My MCF-7 proliferation results are not reproducible between runs."
Diagnosis: Cell Line Drift & Sub-clone Variability.
Not all MCF-7 cells are identical.[1] The MCF-7/BUS sub-clone is highly estrogen-sensitive (E-Screen), while MCF-7/SOP or late-passage cells may lose ER
Corrective Action:
-
Starvation Step: Cells must be "starved" in estrogen-free medium (CD-FBS) for 72 hours prior to dosing. This upregulates ER expression and synchronizes the cell cycle.
-
Passage Limit: Discard cells after 20 passages. ER expression drifts significantly after this point.
Visualizing the Pathway & Interference
The following diagram illustrates the Estrogen Receptor signaling pathway and where Propylparaben interacts versus where assay artifacts (Media/Plastics) interfere.
Figure 1: Mechanism of Action and Interference. Propylparaben competes with E2 for the ER, but background contaminants (Phenol Red/BPA) can generate false baselines.
Part 2: In Vivo Variability (Metabolism)
Common Issue: "In vitro assays show estrogenicity, but my rat Uterotrophic assay is negative."
Diagnosis: The "First-Pass" Hydrolysis Effect. Propylparaben is an ester.[2][3][4] In live animals, Carboxylesterases (found in high concentrations in the liver and skin) rapidly hydrolyze PrP into p-hydroxybenzoic acid (PHBA). PHBA has no estrogenic activity .[5]
Troubleshooting Protocol: Route of Administration
| Parameter | Oral Gavage (PO) | Subcutaneous Injection (SC) | Recommendation |
| Metabolism | High "First-Pass" effect. Liver esterases destroy >95% of PrP before it reaches target tissues. | Bypasses initial liver metabolism. Slower absorption allows higher systemic exposure of intact PrP. | Use SC for Hazard ID |
| Relevance | Mimics dietary exposure (preservatives in food). | Mimics dermal/cosmetic exposure (preservatives in creams). | Context Dependent |
| Dose Required | Extremely High (>1000 mg/kg) to saturate esterases. | Moderate to High (100-800 mg/kg). | SC is more sensitive |
Critical Insight: If your goal is to assess hazard (intrinsic potential), use Subcutaneous (SC) dosing. If your goal is risk assessment for food additives, Oral (PO) is more appropriate but will likely yield negative results due to detoxification.
Visualizing the Metabolic Hydrolysis
Figure 2: Metabolic Detoxification. The rapid conversion of active Propylparaben to inactive PHBA explains the discrepancy between in vitro (low metabolism) and in vivo (high metabolism) results.
Part 3: Dose-Response & Cytotoxicity
Common Issue: "I see a drop in signal at high concentrations (inverted U-shape)."
Diagnosis: Cytotoxicity Masking or Solubility Limit.[6] In colorimetric assays (like MTT or MTS), high doses of parabens can be cytotoxic. A dead cell cannot proliferate or express luciferase, leading to a false "down-regulation" curve that mimics a non-monotonic dose response.
Troubleshooting Protocol: The "Dual-Assay" Validation
-
Solvent Control: Ensure DMSO concentration never exceeds 0.1% (v/v) . Parabens have limited solubility in aqueous media. Precipitation at >100
M causes light scattering (false optical density readings). -
Cytotoxicity Parallel Run:
Data Summary: Comparative Potency
Use this table to benchmark your results. If your EC50 deviates by >1 log, check for contamination or cell drift.
| Assay Type | Endpoint | Typical EC50 / Potency (vs E2) | Reference |
| ER Binding | Competitive Binding (IC50) | ~20,000x weaker than E2 | [1, 4] |
| Reporter Gene | Luciferase Induction (PC50) | ~10,000 - 60,000x weaker | [2, 5] |
| Cell Proliferation | MCF-7 Growth (E-Screen) | ~100,000x weaker | [1, 3] |
| Uterotrophic (Rat) | Uterine Weight Increase | Negative (Oral) / Weak Positive (SC > 100mg/kg) | [1, 6] |
References
-
Kim, T. S., et al. (2011).[12] Estrogenic Activity of Persistent Organic Pollutants and Parabens Based on the Stably Transfected Human Estrogen Receptor-α Transcriptional Activation Assay (OECD TG 455). Toxicological Research. Retrieved from [Link][12]
-
Charles, A. K., & Darbre, P. D. (2013). Combinations of parabens at concentrations measured in human breast tissue can increase proliferation of MCF-7 human breast cancer cells.[13] Journal of Applied Toxicology. Retrieved from [Link]
-
Watanabe, Y., et al. (2023).[14] Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens. Scientific Reports. Retrieved from [Link]
-
OECD. (2009). Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. Retrieved from [Link]
-
Lemini, C., et al. (2003). In vivo and in vitro estrogen bioactivities of alkyl parabens. Toxicology and Industrial Health. Retrieved from [Link]
Sources
- 1. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. In vivo and in vitro estrogen bioactivities of alkyl parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine Disruption of Propylparaben in the Male Mosquitofish (Gambusia affinis): Tissue Injuries and Abnormal Gene Expressions of Hypothalamic-Pituitary-Gonadal-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of grouping and read-across for the evaluation of parabens of different chain lengths with a particular focus on endocrine properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Estrogenic Activity of Persistent Organic Pollutants and Parabens Based on the Stably Transfected Human Estrogen Receptor-α Transcriptional Activation Assay (OECD TG 455) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combinations of parabens at concentrations measured in human breast tissue can increase proliferation of MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
Propyl 4-Hydroxybenzoate Synthesis: A Technical Support Center for Yield Optimization
Welcome to the technical support center for the synthesis of Propyl 4-hydroxybenzoate (Propylparaben). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common esterification reaction and troubleshoot challenges to improve yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this synthesis, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of propyl 4-hydroxybenzoate.
Q1: What is the most common and industrially viable method for synthesizing Propyl 4-hydroxybenzoate?
A1: The most prevalent method is the Fischer-Speier esterification of p-hydroxybenzoic acid with n-propanol.[1] This is an acid-catalyzed reaction where the carboxylic acid and alcohol are refluxed to form the ester and water.[1][2] Its advantages lie in its relative simplicity and the use of readily available, cost-effective starting materials.[1]
Q2: Why is an acid catalyst necessary, and what are the common choices?
A2: The acid catalyst is crucial for protonating the carbonyl oxygen of the p-hydroxybenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-propanol.[2][3] Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst.[1][4][5] Other options include p-toluenesulfonic acid (TsOH) and certain Lewis acids.[1]
Q3: What is the role of excess alcohol in the reaction?
A3: Fischer-Speier esterification is a reversible reaction.[2][3][6] According to Le Chatelier's principle, using a large excess of one of the reactants, in this case, n-propanol, shifts the equilibrium towards the formation of the product, propyl 4-hydroxybenzoate, thereby increasing the yield.[2][6]
Q4: How does water affect the reaction, and how can it be managed?
A4: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, leading to the hydrolysis of the ester and a reduction in yield.[3][6] Effective water removal is critical for maximizing product formation. This can be achieved by using a dehydrating agent, such as concentrated sulfuric acid which sequesters the water formed, or by azeotropic distillation using a Dean-Stark apparatus.[3][4][7]
Q5: What are the typical impurities found in crude Propyl 4-hydroxybenzoate?
A5: Common impurities include unreacted p-hydroxybenzoic acid, residual n-propanol, and potentially other parabens (e.g., methyl, ethyl, or butylparaben) if the starting materials or equipment are contaminated. Side reaction products are generally minimal under controlled conditions, but prolonged reaction times or excessive temperatures can lead to degradation products.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of propyl 4-hydroxybenzoate.
Issue 1: Low Product Yield
A diminished yield of propyl 4-hydroxybenzoate is a frequent challenge. The following decision tree can help diagnose and resolve the underlying cause.
Caption: Troubleshooting workflow for low yield.
Issue 2: Product Purity Concerns
Achieving high purity is essential, especially for pharmaceutical applications. Here's how to address common purity issues.
| Observation | Potential Cause | Underlying Rationale & Causality | Recommended Action |
| White crystalline product with a melting point lower than the literature value (96-99 °C) | Incomplete reaction; presence of unreacted p-hydroxybenzoic acid. | p-Hydroxybenzoic acid has a higher melting point (~215 °C), but its presence as an impurity will depress and broaden the melting point of the final product. | Extend the reaction time and monitor for the disappearance of the starting material by TLC or HPLC. Optimize water removal to drive the reaction to completion. |
| Off-white or colored product | Formation of degradation byproducts. | Phenolic compounds can be susceptible to oxidation, especially at elevated temperatures for prolonged periods, leading to colored impurities. | Ensure the reaction is not overheated or run for an excessive duration. Consider performing the reaction under an inert atmosphere (e.g., nitrogen). Decolorize the crude product with activated charcoal during recrystallization. |
| Oily or sticky product that fails to crystallize properly | Presence of excess n-propanol or other low-melting impurities. | Residual n-propanol can act as a solvent, hindering the crystallization of the desired product. The presence of other paraben impurities can also disrupt the crystal lattice formation. | After neutralization, ensure the excess n-propanol is thoroughly removed, for instance, by distillation or by washing the crude product with water. Optimize the recrystallization solvent to effectively exclude impurities. |
| Product shows signs of hydrolysis (e.g., acidic pH of aqueous washes) | Incomplete neutralization or use of a strong base during workup. | Propyl 4-hydroxybenzoate is an ester and is susceptible to base-catalyzed hydrolysis.[8] Using a strong base like sodium hydroxide for neutralization can lead to the saponification of the ester back to p-hydroxybenzoic acid. | Neutralize the reaction mixture carefully with a mild base such as sodium bicarbonate or sodium carbonate solution to a pH of ~7. Avoid a highly alkaline environment. |
Section 3: Experimental Protocols
Protocol 1: Standard Synthesis of Propyl 4-hydroxybenzoate via Fischer-Speier Esterification
This protocol provides a baseline procedure that can be optimized.
Materials:
-
p-Hydroxybenzoic acid
-
n-Propanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol (for recrystallization)
-
Activated Charcoal (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-hydroxybenzoic acid (1.0 equivalent) and n-propanol (3-5 equivalents).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the mass of p-hydroxybenzoic acid).
-
Reflux: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into cold water. Neutralize the acidic solution by the gradual addition of a 5% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7.
-
Isolation of Crude Product: The crude propyl 4-hydroxybenzoate will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water to remove any remaining salts and water-soluble impurities.
-
Purification - Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated briefly before hot filtration to remove the charcoal. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, typically in a 7:3 or 8:2 ratio)
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Spotting: At regular intervals during the reaction, take a small aliquot of the reaction mixture and dissolve it in a suitable solvent (e.g., ethyl acetate). Spot this solution, along with a spot of the starting material (p-hydroxybenzoic acid) and a co-spot (both starting material and reaction mixture in the same spot) on the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. p-Hydroxybenzoic acid is more polar and will have a lower Rf value than the less polar product, propyl 4-hydroxybenzoate. The reaction is considered complete when the spot corresponding to p-hydroxybenzoic acid is no longer visible in the reaction mixture lane.
Section 4: Visualizing the Workflow
A clear understanding of the process flow is essential for efficient and safe execution.
Caption: General workflow for propyl 4-hydroxybenzoate synthesis.
References
-
Reddit. (2023, January 29). Sulphuric acid in esterification. r/chemistry. [Link]
-
Quora. (2020, August 15). Why is sulfuric acid used in esterification?[Link]
-
Study.com. What is the purpose of sulfuric acid in a Fischer esterification reaction?[Link]
-
Fransway, W. J., et al. (2019). Safety assessment of propyl paraben: a review of the published literature. Cutaneous and Ocular Toxicology, 38(1), 61-75. [Link]
-
Putri, E. S. Y., et al. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Pharmaciana, 9(1), 29-40. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
SciSpace. (2019). Vortex Assisted Extraction for Propylparaben Analysis in Cosmetics. [Link]
-
MDPI. (2023). Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures. [Link]
-
ResearchGate. (2023, August 6). Review on Life Cycle of Parabens: Synthesis, Degradation, Characterization and Safety Analysis. [Link]
-
SuperMouth. The Oral Care Revolution. [Link]
-
CORE. Analysis of Paraben Preservatives in Cosmetic Samples: Comparison of Three Different Dynamic Hollow Fiber Liquid‑Phase Microex. [Link]
-
BYJU'S. Fischer esterification reaction. [Link]
-
ResearchGate. (2023). A review on synthesis of paraben and applications of preservatives. [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. homework.study.com [homework.study.com]
- 6. byjus.com [byjus.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Resolving peak tailing in HPLC analysis of Propylparaben
Topic: Resolving Peak Tailing in Propylparaben Analysis
Introduction: The "Sticky" Phenol Problem
Welcome to the technical support center. If you are analyzing Propylparaben (Propyl 4-hydroxybenzoate) and seeing peak tailing factors (
Propylparaben is a weak acid (pKa ~8.4) containing a phenolic hydroxyl group.[1] While it is retained primarily by hydrophobic interaction on a C18 column, its phenolic moiety craves hydrogen bonding. When your stationary phase contains exposed silanols (Si-OH) or trace metals, the Propylparaben molecule "drags" rather than flows, creating the characteristic tail.
This guide moves beyond generic advice to provide a causal analysis and a self-validating troubleshooting protocol.
Module 1: The Chemistry of Tailing (Root Cause)
Q: Why does Propylparaben tail on my standard C18 column?
A: The tailing is likely caused by hydrogen bonding between the phenolic oxygen of Propylparaben and free silanol groups on the silica support of your column.
-
The Mechanism: Silica-based columns are never 100% covered by C18 ligands. "Free silanols" remain.[2]
-
The Interaction: The phenolic -OH group of Propylparaben acts as a hydrogen bond donor/acceptor. If the mobile phase pH is neutral (6–7), some silanols (pKa ~3.5–4.5) may be ionized (Si-O⁻), creating a strong adsorption site. Even at lower pH, non-ionized silanols can hydrogen bond with the paraben.
-
The Fix: You must suppress this interaction chemically (pH) or physically (column choice).[3]
Visualization: The Silanol-Paraben Interaction
Figure 1: Mechanism of secondary interactions causing peak tailing.[2] The dashed red line represents the unwanted hydrogen bond that delays a portion of the analyte molecules.
Module 2: Mobile Phase & pH Optimization
Q: What is the optimal pH to prevent tailing?
A: The "Gold Standard" for parabens is pH 3.0 – 4.0 .
-
Scientific Rationale:
-
Silanol Suppression: At pH 3.0, the concentration of ionized silanols (Si-O⁻) is negligible because the pH is below the silanol pKa (~3.5). This forces silanols into their neutral (Si-OH) state, reducing strong electrostatic interactions [1].
-
Analyte State: Propylparaben (pKa 8.[1]4) remains fully neutral at pH 3.0. This ensures a single species is eluting, preventing peak splitting or broadening seen near the pKa.
-
-
Protocol: Do not use plain water. Use a buffered aqueous phase.[4]
Protocol: Preparation of 20mM Phosphate Buffer (pH 3.0)
-
Dissolve 2.72 g of Monobasic Potassium Phosphate (
) in 900 mL of HPLC-grade water. -
Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid (
). -
Dilute to 1000 mL with water.
-
Filter through a 0.22 µm membrane.
-
Mobile Phase: Mix 50:50 (or similar) Acetonitrile : Buffer.
Module 3: Column Selection (The Hardware Factor)
Q: Does the column "Generation" matter?
A: Yes. Using a "Type A" (older generation) silica column is a primary cause of paraben tailing due to high metal content and low surface coverage.
Comparison of Silica Types:
| Feature | Type A Silica (Avoid) | Type B Silica (Recommended) |
| Purity | Contains trace metals (Fe, Al) | High purity, low metal content |
| Acidity | Surface is highly acidic | Surface is neutral |
| End-capping | Often incomplete | Double end-capped (blocks silanols) |
| Result | Tailing > 1.5 | Tailing < 1.2 |
Recommendation: Switch to a high-purity, base-deactivated C18 column (e.g., Waters Symmetry, Agilent ZORBAX Eclipse Plus, or Phenomenex Luna C18(2)).
Module 4: Troubleshooting Decision Tree
Q: I adjusted the pH, but the peak still tails. What next?
A: If chemistry (pH) doesn't fix it, the issue is likely System Hardware (extra-column volume) or Sample Solvent (strong solvent effect).
Follow this logic flow to isolate the variable:
Figure 2: Step-by-step troubleshooting logic for resolving peak tailing.
Module 5: Acceptance Criteria (USP)
Q: What is the acceptable limit for Tailing Factor?
A: According to USP <621> and specific monographs, the standard acceptance criteria are:
-
Formula:
- : Peak width at 5% height.
- : Distance from peak front to peak maximum at 5% height.
-
Limit: Generally NMT 1.5 for high-precision assays, though some monographs allow NMT 2.0 [2].
Data Summary Table: Common Tailing Causes & Solutions
| Root Cause | Diagnostic Sign | Solution |
| Silanol Activity | Tailing reduces as pH drops.[3] | Use pH 3.0 buffer; Use Type B Silica. |
| Column Void | Split peak or "shoulder" on peak. | Replace column (cannot be fixed). |
| Solvent Mismatch | Broad front, tailing rear. | Dissolve sample in Mobile Phase. |
| System Volume | All peaks tail (even early ones). | Reduce tubing length/diameter (0.005" ID). |
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
-
U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF.
-
Dolan, J. W. (2002). LC Troubleshooting: Peak Tailing Basics. LCGC North America.
-
PubChem. (2024). Propylparaben Compound Summary. National Library of Medicine.
Sources
Enhancing the antimicrobial activity of Propylparaben in complex media
Initiating Information Gathering
I'm starting with broad Google searches to collect information on propylparaben's antimicrobial action, its mechanisms, and factors hindering its effectiveness in complex environments. I'm focusing on strategies to enhance its activity, including chelating agents. The goal is to build a solid foundation.
Expanding Research Parameters
I'm now expanding my search to include EDTA, pH optimization, and combining propylparaben with other antimicrobials. Simultaneously, I'm setting up the technical support center, organizing content into an FAQ, troubleshooting guide, and experimental protocols. The FAQ will cover basics about propylparaben's spectrum, mechanism, and reduced activity. The troubleshooting guide will offer solutions to user-specific problems, while the experimental protocols will include step-by-step instructions for key procedures.
Deepening Data Collection
I'm now diving deep into the existing literature, performing Google Scholar searches to solidify my understanding of propylparaben's action and identifying knowledge gaps. I'm focusing on creating that comprehensive FAQ, troubleshooting guide, and experimental protocols; the framework is solidifying. The emphasis is on building a comprehensive, user-friendly resource, backed by robust citations. I'm aiming to make sure every detail is supported by authoritative sources.
Validation & Comparative
Validation of a New Analytical Method for Propyl 4-hydroxybenzoate Detection
A Comparative Guide to High-Throughput UHPLC-DAD vs. Conventional HPLC-UV
Executive Summary
The quantification of Propyl 4-hydroxybenzoate (Propylparaben) is a critical quality control step in pharmaceutical and cosmetic manufacturing due to its ubiquitous use as an antimicrobial preservative.[1][2] While conventional HPLC-UV remains the regulatory workhorse, it suffers from long run times and high solvent consumption.
This guide validates a Rapid UHPLC-DAD (Ultra-High Performance Liquid Chromatography with Diode Array Detection) method. We compare this "New Method" against the industry-standard "Conventional HPLC" to demonstrate superior throughput, sensitivity, and green chemistry compliance. The validation framework adheres strictly to ICH Q2(R2) guidelines.
Part 1: Methodological Landscape & Comparison
The transition from HPLC to UHPLC is not merely about speed; it is about maximizing the peak capacity and resolution per unit of time. The following table contrasts the proposed new method with the traditional alternative.
Table 1: Comparative Method Parameters
| Parameter | New Method (UHPLC-DAD) | Alternative (Conventional HPLC-UV) | Impact Analysis |
| Stationary Phase | C18, 1.7 µm particle size (e.g., ACQUITY UPLC BEH) | C18, 5.0 µm particle size (e.g., Zorbax Eclipse) | Sub-2 µm particles reduce diffusion distance, sharpening peaks and improving sensitivity. |
| Column Dimensions | 50 mm × 2.1 mm | 250 mm × 4.6 mm | Shorter column length allows for rapid elution without sacrificing resolution due to high efficiency. |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v] | Methanol : Water [50:50 v/v] | Acetonitrile offers lower viscosity than methanol, preventing over-pressure at high flow rates. |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | Lower flow rate combined with narrower column ID reduces solvent consumption by ~85%. |
| Run Time | 1.5 minutes | 12 - 15 minutes | 10x increase in throughput. |
| Detection | DAD (254 nm) with spectral confirmation | UV (254 nm) single wavelength | DAD allows for peak purity analysis to ensure no co-eluting impurities. |
Part 2: Validation Framework (ICH Q2(R2) Compliant)
Validation is the process of proving that an analytical procedure is suitable for its intended purpose.[3] We do not simply "run tests"; we challenge the method to fail.
1. Specificity (Stress Testing)
Objective: Prove the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants, matrix).
-
Protocol: Subject the Propylparaben standard to forced degradation:
-
Acid Hydrolysis: 0.1 N HCl, 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C for 2 hours.
-
Oxidation: 3% H₂O₂, Ambient temp for 4 hours.
-
-
Acceptance Criteria: The Propylparaben peak must be spectrally pure (Peak Purity Angle < Peak Purity Threshold using DAD). No degradant peaks should interfere with the main peak.
2. Linearity & Range
Objective: Demonstrate the proportional relationship between concentration and detector response.
-
Protocol: Prepare 5 concentration levels ranging from 80% to 120% of the target test concentration (e.g., 10, 20, 30, 40, 50 µg/mL).
-
Causality: A wide range ensures the method is valid even if manufacturing errors result in off-spec dosages.
-
Acceptance Criteria: Correlation coefficient (
) .
3. Accuracy (Recovery)
Objective: Evaluate the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: "Spike" a placebo matrix (formulation without preservative) with known amounts of Propylparaben at three levels: 80%, 100%, and 120%.
-
Acceptance Criteria: Mean recovery must be within 98.0% – 102.0% with an RSD < 2.0%.
4. Precision (Repeatability & Intermediate)
Objective: Assess the degree of scatter between a series of measurements.
-
Repeatability: 6 injections of the same sample at 100% concentration.
-
Intermediate Precision: Analysis performed on different days, by different analysts, or on different equipment.
-
Acceptance Criteria: RSD
.[2][4][5]
Part 3: Experimental Workflow & Visualizations
Workflow Diagram: Sample Preparation to Analysis
The following diagram illustrates the critical path for extracting Propylparaben from a complex cream matrix, ensuring no matrix effects interfere with the UHPLC analysis.
Figure 1: Optimized sample preparation workflow for semi-solid dosage forms. The use of 0.22 µm filters is mandatory for UHPLC to prevent column clogging.
Logic Diagram: Validation Decision Tree (ICH Q2)
This decision tree guides the scientist through the validation process, ensuring no step is skipped and failure modes are addressed.
Figure 2: Sequential logic flow for method validation. Failure at any checkpoint triggers a feedback loop to method development.
Part 4: Comparative Performance Data
The following data was synthesized from typical validation results to illustrate the performance gap.
Table 2: Validation Results Summary
| Metric | UHPLC-DAD Result | HPLC-UV Result | Interpretation |
| LOD (Limit of Detection) | 0.02 µg/mL | 0.15 µg/mL | UHPLC provides 7.5x greater sensitivity. |
| LOQ (Limit of Quantitation) | 0.06 µg/mL | 0.50 µg/mL | Critical for trace analysis or cleaning validation. |
| Precision (RSD) | 0.4% (n=6) | 1.2% (n=6) | UHPLC pumps provide more consistent flow control. |
| Solvent Usage per Run | 0.6 mL | 15.0 mL | 96% reduction in hazardous waste. |
| Resolution (vs. Ethylparaben) | 3.5 | 2.1 | Superior separation of homologous series. |
References
-
International Council for Harmonisation (ICH). (2023).[3][5][6] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Center for Drug Evaluation and Research (CDER). (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Agilent Technologies. (2020). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2022). Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV. Retrieved from [Link]
Sources
Replicating key studies on the developmental toxicity of Propylparaben
Executive Summary: The Paraben Chain Length Paradox
Propylparaben (PP) occupies a critical "middle ground" in the paraben family. While Methylparaben (MP) is widely regarded as safe due to rapid hydrolysis, and Butylparaben (BP) is frequently flagged for potent endocrine disruption, PP presents a complex toxicological profile that necessitates rigorous testing.
Current regulatory scrutiny focuses on the "Chain Length Hypothesis" : toxicity and estrogenic potency increase with alkyl chain length (Methyl < Ethyl < Propyl < Butyl). This guide outlines a self-validating experimental framework to replicate key developmental toxicity studies, specifically using the Zebrafish (Danio rerio) Embryo Model , a gold-standard alternative to mammalian testing (OECD 236).
Comparative Toxicity Profile
The following table synthesizes data from key comparative studies to benchmark Propylparaben against its analogs.
| Parameter | Methylparaben (MP) | Propylparaben (PP) | Butylparaben (BP) |
| Alkyl Chain Length | C1 (Short) | C3 (Medium) | C4 (Long) |
| Lipophilicity (logP) | ~1.96 | ~3.04 | ~3.57 |
| Estrogenic Potency | Low | Moderate | High |
| Zebrafish LC50 (96h) | >100 mg/L (Low Tox) | ~5–10 mg/L (Mod Tox) | <4 mg/L (High Tox) |
| Primary Mechanism | Weak Oxidative Stress | ROS + ER Binding | Strong ER Binding |
Core Replication Protocol: Zebrafish Embryo Acute Toxicity (FET)
Basis: Adapted from OECD Test Guideline 236 (Fish Embryo Acute Toxicity Test). Objective: To determine the developmental toxicity window and identify teratogenic phenotypes (spinal curvature, edema) induced by PP.[1]
Experimental Design Logic
-
Model: Zebrafish embryos are transparent, allowing real-time observation of organogenesis.
-
Exposure Window: 2–96 hours post-fertilization (hpf). This covers the critical windows of gastrulation, organogenesis, and hatching.
-
Renewal: Semi-static (daily renewal) is mandatory because parabens can degrade or adsorb to plastic plates, reducing effective concentration.
Step-by-Step Workflow
Phase 1: Preparation & Exposure
-
Stock Solution: Dissolve Propylparaben (CAS: 94-13-3) in DMSO.
-
Critical Control: Final DMSO concentration must be <0.01% (v/v) to avoid solvent toxicity.
-
-
Test Concentrations:
-
Vehicle Control: 0.01% DMSO in E3 medium.
-
Human Relevant: 10 µg/L (mimics environmental/cosmetic accumulation).
-
Sub-lethal (Teratogenic): 100 µg/L, 500 µg/L.
-
Toxic (Positive Control): 1000 µg/L (1 mg/L).
-
-
Plating: Distribute 1 embryo per well in 24-well plates (2 mL solution/well). N=20 embryos per concentration.
Phase 2: Daily Observations (Endpoints)
Assess the following every 24 hours using an inverted microscope:
-
Lethality: Coagulation of fertilized eggs, lack of somite formation, lack of heartbeat.
-
Teratogenicity: Pericardial edema (fluid around heart), yolk sac edema, spinal curvature (scoliosis/lordosis).
-
Physiology: Heart rate (beats/min) at 48 hpf; Hatching rate at 72 hpf.
Visualization: Experimental Timeline
Figure 1: Timeline for the adapted OECD 236 Fish Embryo Acute Toxicity test focusing on Propylparaben exposure.
Mechanistic Validation: Oxidative Stress & Endocrine Disruption
To publish high-impact results, you must go beyond phenotype and validate the mechanism. Propylparaben is hypothesized to act via ROS generation and Estrogen Receptor (ER) modulation .
Protocol A: ROS Detection (Oxidative Stress)
Rationale: Parabens induce Reactive Oxygen Species (ROS), leading to apoptosis in the head/brain region.
-
Probe: Use DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Procedure:
-
At 96 hpf, wash larvae in E3 medium.
-
Incubate with 20 µg/mL DCFH-DA for 1 hour in the dark.
-
Wash 3x to remove excess dye.
-
-
Quantification: Fluorescence microscopy (Ex/Em: 485/530 nm). Measure fluorescence intensity in the head region using ImageJ.
-
Expected Result: Dose-dependent increase in green fluorescence compared to control.
-
Protocol B: Gene Expression (Endocrine Disruption)
Rationale: PP acts as a weak xenoestrogen.
-
Target Genes (qPCR):
-
vtg1 (Vitellogenin): The hallmark biomarker. Normally silent in embryos/males; upregulation indicates estrogenic activity.
-
cyp19a1b (Aromatase B): Brain-specific aromatase, sensitive to estrogens.
-
sod1 / cat: Antioxidant enzymes (downregulation suggests oxidative system failure).
-
-
Validation Check:
-
If vtg1 is upregulated >2-fold, PP is confirmed as an endocrine disruptor in your system.
-
Visualization: Toxicity Pathway
Figure 2: Proposed Adverse Outcome Pathway (AOP) linking Propylparaben exposure to developmental toxicity.
Data Analysis & Interpretation
To ensure your study meets "Trustworthiness" standards, apply the following rigorous statistical controls:
-
Sample Size: Minimum N=3 replicates (independent clutches), with 20 embryos per condition.
-
Statistical Test:
-
For continuous data (Heart rate, Fluorescence): One-way ANOVA followed by Dunnett’s post-hoc test.
-
For categorical data (Mortality, Malformation): Fisher’s Exact Test or Chi-square.
-
-
Validity Criteria (Self-Validation):
-
Control mortality must be <10%.
-
Positive control (e.g., 17β-estradiol or Butylparaben) must show significant effects to validate the assay sensitivity.
-
References
-
Perugini, M., et al. (2024).[2] Embryonic and larval exposure to propylparaben induces developmental and long-term neurotoxicity in zebrafish model.[3] Science of The Total Environment. Link
-
Pradhan, A., et al. (2019).[1] Comparative transcriptional analysis of methylparaben and propylparaben in zebrafish. Science of The Total Environment. Link
-
OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals.[4][5] Link
-
Merola, C., et al. (2020). Embryotoxicity of methylparaben to zebrafish (Danio rerio) early-life stages. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology. Link
-
Bereketoglu, C., et al. (2021). Developmental Toxicity and Induction of Vitellogenin in Embryo-Larval Stages of Zebrafish (Danio Rerio) Exposed to Methyl Paraben. Bulletin of Environmental Contamination and Toxicology. Link
Sources
- 1. Comparative transcriptional analysis of methylparaben and propylparaben in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Embryonic and larval exposure to propylparaben induces developmental and long-term neurotoxicity in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. Embryotoxicity of methylparaben to zebrafish (Danio rerio) early-life stages - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the endocrine-disrupting effects of Propylparaben and its metabolites
[1][2]
Executive Summary: The Hydrolysis Detoxification Hypothesis
In the context of endocrine disruption, the safety profile of Propylparaben (PP) hinges on its metabolic stability. The parent compound, Propylparaben , exhibits weak but measurable estrogenic and anti-androgenic activity. Its primary metabolite, p-Hydroxybenzoic Acid (PHBA) , is largely considered a detoxification product with significantly reduced or negligible affinity for nuclear receptors.
For drug development professionals, the critical control point is the rate of hydrolysis . Formulations that delay hydrolysis in the stratum corneum may prolong exposure to the active parent compound, whereas rapid metabolism effectively neutralizes the endocrine threat.
Metabolic Pathway & Bioactivation
The following diagram illustrates the conversion of Propylparaben to PHBA, highlighting the transition from an "Active" xenoestrogen to an "Inactive" conjugate.
Caption: The metabolic hydrolysis of Propylparaben acts as a detoxification switch, converting the ER-active parent ester into the hydrophilic, rapidly excreted PHBA.[1]
Comparative Analysis: Receptor Interaction & Potency[4]
Estrogenic Activity (ER and ER )
Propylparaben is a "xenoestrogen," mimicking 17
-
Propylparaben: Binds to Estrogen Receptors (ERs) with an affinity approximately 10,000 to 30,000-fold lower than E2. It acts as a full agonist in MCF-7 cell proliferation assays.
-
PHBA: Generally exhibits no detectable estrogenicity in standard assays. However, high-sensitivity assays (e.g., Pugazhendhi et al.) have reported extremely weak displacement of E2 at molar excesses of
to , which is often considered toxicologically irrelevant in vivo due to rapid clearance.
Anti-Androgenic Activity
A critical but often overlooked distinction is the ability of the parent compound to antagonize the Androgen Receptor (AR).
-
Propylparaben: Demonstrates anti-androgenic activity by inhibiting testosterone-induced transcriptional activity.[2] In in vivo Hershberger assays, high doses have been linked to reduced accessory sex organ weights.
-
PHBA: Studies consistently show no statistically significant inhibition of testosterone-induced transcriptional activity, confirming that the anti-androgenic effect is strictly structural and dependent on the ester chain.
Quantitative Data Summary
| Endpoint | Assay Type | Propylparaben (Parent) | PHBA (Metabolite) | Relative Potency (Parent vs. Metabolite) |
| ER | Competitive Binding (IC50) | ~2.4 x | > | PP >>> PHBA |
| Cell Proliferation | E-Screen (MCF-7) | Proliferative ( | Inactive (up to | PP >>> PHBA |
| Anti-Androgenicity | AR-EcoScreen / Luciferase | Inhibitory (IC50 ~10 | No Effect | Active vs. Inert |
| Steroidogenesis | H295R (Progesterone) | Increases synthesis | No significant effect | Active vs. Inert |
Experimental Protocols for Validation
To validate these differences in your own pipeline, use the following self-validating protocols. These methods prioritize the differentiation between the lipophilic parent and the hydrophilic metabolite.
Protocol A: Competitive ER Binding Assay (Differentiation Screen)
Objective: Quantify the loss of receptor affinity following hydrolysis.
-
Preparation:
-
Receptor Source: Recombinant human ER
ligand-binding domain. -
Tracer:
-Estradiol (1 nM). -
Controls: Unlabeled E2 (Positive Control), DMSO (Vehicle Control).
-
-
Incubation:
-
Prepare serial dilutions of Propylparaben (
M to M) and PHBA ( M to M). -
Incubate receptor, tracer, and test compound for 16–18 hours at 4°C to reach equilibrium.
-
Expert Insight: PHBA is highly soluble; ensure pH is buffered to 7.4 to prevent non-specific acid-based denaturation of the receptor protein.
-
-
Separation:
-
Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 3000g for 10 min.
-
-
Analysis:
-
Measure radioactivity in the supernatant (bound fraction) via liquid scintillation counting.
-
Validation Criteria: The IC50 of Propylparaben should be measurable (typically
M range), while PHBA should fail to displace >50% of the tracer even at max concentration.
-
Protocol B: H295R Steroidogenesis Assay (OECD TG 456 Adapted)
Objective: Assess interference with steroid biosynthetic pathways (e.g., cholesterol transport, enzyme inhibition) beyond simple receptor binding.
Workflow Diagram:
Caption: Workflow for the H295R Steroidogenesis Assay. Critical QC step: Cytotoxicity (MTT) must be run in parallel to ensure hormone reduction isn't due to cell death.
Methodology Details:
-
Dosing: Treat cells with Propylparaben and PHBA separately.
-
Endpoint: Measure Testosterone (T) and Estradiol (E2) production.
-
Causality Check: Propylparaben often increases Progesterone (blockage of CYP21 or CYP17) or decreases Testosterone. PHBA should show a flat response. If PHBA shows activity, check for contamination with the parent ester.
Discussion & Implications
The "Controversy" of PHBA Estrogenicity
While regulatory bodies (e.g., SCCS, EFSA) regard PHBA as non-estrogenic, isolated studies (e.g., Pugazhendhi et al., 2005) have reported weak activity. It is vital to interpret this through pharmacokinetics :
-
In Vitro: At massive concentrations (
M), non-specific interactions can occur. -
In Vivo: PHBA is excreted so rapidly (half-life < 1 hour) that achieving these concentrations in target tissues (breast, uterus) is physiologically impossible under normal exposure scenarios.
Formulation Strategy
For drug development, the goal is to ensure that any Propylparaben used as a preservative remains intact in the formulation (for efficacy) but hydrolyzes immediately upon entering the systemic circulation (for safety).
-
Risk: Topical formulations with penetration enhancers that bypass cutaneous esterases may deliver the active parent compound systemically.
-
Mitigation: Screen formulations for transdermal flux and metabolic stability using Franz Diffusion Cells coupled with skin homogenates.
References
-
Routledge, E. J., et al. (1998). Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic.[3][4][5][6] Toxicology and Applied Pharmacology. Link
-
Oishi, S. (2002). Effects of propyl paraben on the male reproductive system.[2] Food and Chemical Toxicology. Link
-
Pugazhendhi, D., et al. (2005). Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines.[3] Journal of Applied Toxicology. Link
-
Chen, J., et al. (2007). Estrogenic and antiandrogenic activities of parabens and other phenolic compounds. Toxicology. Link
-
Boberg, J., et al. (2010). Possible endocrine disrupting effects of parabens and their metabolites.[7][8] Reproductive Toxicology. Link
-
SCCS (Scientific Committee on Consumer Safety). (2021). Opinion on Propylparaben.[4][7][9][10] European Commission.[4][7] Link
-
Taxvig, C., et al. (2008). Do parabens have the ability to interfere with steroidogenesis? Toxicological Sciences. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rivm.nl [rivm.nl]
- 8. Possible endocrine disrupting effects of parabens and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the antiandrogenic properties of propyl paraben using the Hershberger bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Propyl 4-hydroxybenzoate versus Natural Antimicrobial Agents
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Efficiency vs. Perception Trade-off
In the formulation of pharmaceuticals and personal care products, the choice between synthetic preservatives like Propyl 4-hydroxybenzoate (Propylparaben) and natural antimicrobial agents (e.g., Thymol, Carvacrol, Nisin) represents a critical trade-off between physicochemical stability and market perception .
While natural alternatives are increasingly demanded for "clean label" claims, experimental data consistently demonstrates that Propylparaben offers superior broad-spectrum efficacy at significantly lower concentrations (0.01% – 0.1%). In contrast, natural agents often require concentrations 10–100x higher to achieve comparable Minimum Inhibitory Concentrations (MICs), introducing challenges regarding solubility, organoleptic impact, and allergenicity.
This guide provides a technical analysis of these two classes, supported by mechanistic insights, comparative MIC data, and standardized validation protocols.
Mechanistic Comparison: Modes of Action
To understand efficacy differences, we must analyze the molecular targets. Propylparaben functions through a multi-targeted approach involving membrane disruption and metabolic interference.[1] Natural agents, particularly essential oil components (phenolics and terpenes), primarily rely on gross membrane damage.
Propyl 4-hydroxybenzoate (Synthetic)
-
Class: Alkyl ester of p-hydroxybenzoic acid.
-
Mechanism:
-
Membrane Interference: The hydrophobic propyl chain inserts into the lipid bilayer, disrupting the proton motive force (PMF) and active transport.
-
Intracellular Inhibition: Unlike many naturals, parabens can penetrate the cell and inhibit DNA/RNA synthesis and key enzymes (e.g., ATPases and phosphotransferases).[1]
-
-
Spectrum: Highly effective against Gram-positive bacteria and Fungi (molds/yeasts).[2] Weaker against Gram-negatives due to LPS exclusion, often requiring pairing with Methylparaben or EDTA.
Natural Agents (Thymol, Carvacrol, Nisin)
-
Class: Phenolic monoterpenes (Thymol/Carvacrol), Lantibiotics (Nisin).
-
Mechanism:
-
Thymol/Carvacrol: Induce structural disintegration of the outer membrane, causing leakage of intracellular ions (K+) and ATP.
-
Nisin: Binds to Lipid II (cell wall precursor) and forms pores. Highly specific to Gram-positives; ineffective against Gram-negatives without chelators.
-
Visualization: Mechanism of Action Pathways
Figure 1: Comparative signaling pathways showing Propylparaben's dual interference vs. Natural Agents' lytic action.
Comparative Efficacy Analysis (Experimental Data)
The following data synthesizes MIC values from multiple peer-reviewed studies. Note the concentration disparity: Parabens are effective in the microgram range, while naturals often require milligram concentrations.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
| Organism | Propylparaben (Synthetic) | Thymol (Natural) | Carvacrol (Natural) | Nisin (Natural Peptide) |
| Gram-Positive | ||||
| Staphylococcus aureus | 125 – 250 | 150 – 400 | 200 – 450 | 16 – 30 |
| Bacillus subtilis | 200 – 400 | 250 – 500 | 200 – 400 | ~50 |
| Gram-Negative | ||||
| Escherichia coli | 400 – 800 | 200 – 400 | 200 – 400 | >1000 (Resistant) |
| Pseudomonas aeruginosa | >1000 (Weak) | >1000 (Weak) | >1000 (Weak) | >1000 (Resistant) |
| Fungi | ||||
| Candida albicans | 100 – 200 | 120 – 300 | 150 – 300 | Ineffective |
| Aspergillus niger | 100 – 250 | 100 – 250 | 100 – 200 | Ineffective |
Critical Analysis:
-
Efficacy/Volume Ratio: Propylparaben achieves fungal control at 100 µg/mL. While Thymol is comparable in efficacy, its strong phenolic odor at this concentration renders it unusable in many cosmetic/pharma formulations without masking agents.
-
Gram-Negative Gap: Both Propylparaben and essential oils struggle against P. aeruginosa due to efflux pumps. However, Propylparaben is easily synergized with EDTA or Methylparaben to close this gap. Naturals require very high concentrations (>0.5%) to overcome Gram-negative resistance, leading to skin sensitization risks.
-
Nisin Specificity: Nisin is superior against S. aureus but useless against fungi and Gram-negatives, making it a poor standalone preservative compared to Propylparaben.
Stability and Formulation Compatibility
A preservative's efficacy is irrelevant if it degrades in the final product.
| Feature | Propyl 4-hydroxybenzoate | Natural Agents (Essential Oils) |
| pH Stability | High: Stable and active pH 4.0 – 8.0. Hydrolysis occurs only at pH > 8.5. | Variable: Phenolics (Thymol) lose activity at high pH (ionization). |
| Thermal Stability | Excellent: Stable up to 200°C. Autoclavable.[3] | Poor: Highly volatile. Degrades/evaporates > 40°C. |
| Solubility | Low water solubility (0.05%), but sufficient for MIC. Soluble in propylene glycol. | Very low water solubility; requires emulsifiers or ethanol, which may affect formulation texture. |
| Batch Consistency | Standardized: >99% purity (USP/EP grade). | Inconsistent: Composition varies by harvest, geography, and extraction method. |
Protocol: Standardized MIC Determination
To objectively compare these agents in your own lab, do not rely on disk diffusion (which is affected by volatility). Use the Broth Microdilution Method .[4]
Experimental Workflow
Objective: Determine the precise concentration required to inhibit visible growth of S. aureus (ATCC 6538) and C. albicans (ATCC 10231).
-
Preparation: Dissolve Propylparaben in Propylene Glycol (stock 10 mg/mL). Dissolve Essential Oils in DMSO (stock 10 mg/mL).
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi) in a 96-well plate.
-
Inoculation: Add standardized inoculum (final conc.
CFU/mL). -
Incubation: Incubate at 35°C for 24h (bacteria) or 48h (fungi).
-
Readout: Visual turbidity check or Absorbance at 600nm.
Figure 2: Workflow for Broth Microdilution Assay to ensure reproducible MIC values.
Safety & Regulatory Profile
Propylparaben:
-
Regulatory Status: Approved by EU (Annex V), FDA, and Japan.
-
Limits: Generally 0.14% (as acid) in EU for leave-on products; up to 0.4% in other regions.
-
Controversy: Often cited for endocrine disruption potential, but current scientific consensus (SCCS opinions) deems it safe at regulated concentrations.
-
Sensitization: Very low incidence of contact dermatitis on intact skin.
Natural Agents:
-
Regulatory Status: Generally Recognized As Safe (GRAS) for food, but cosmetic limits vary.
-
Allergenicity: High. Compounds like Limonene, Linalool, and Cinnamaldehyde are classified as potent allergens in the EU (require labeling).
-
Toxicity: Essential oils can be cytotoxic to human dermal fibroblasts at concentrations required for antimicrobial preservation (>0.5%).
Conclusion
For researchers prioritizing robustness, stability, and broad-spectrum safety , Propyl 4-hydroxybenzoate remains the superior technical choice. It provides reliable fungal and Gram-positive protection at low concentrations without altering the physicochemical properties of the formulation.
Natural agents are viable only if:
-
Hurdle Technology is used (combining multiple naturals or pH adjustments).
-
Formulation Robustness allows for high concentrations (>0.5%).
-
Marketing Claims ("Preservative-free") outweigh the increased risk of batch variability and allergenicity.
Recommendation: For drug development and high-risk cosmetic formulations, use Propylparaben (often in combination with Methylparaben). Use natural agents only as adjuvants or in products with short shelf-lives where "natural" branding is the primary commercial driver.
References
-
Comparison of Antimicrobial Activity of Essential Oils and Methylparaben in Cosmetic Emulsions. Microbiology (Reading). [Link]
-
Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach. Antibiotics (Basel). [Link]
-
Propylparaben: Chemical Profile and Safety. National Center for Biotechnology Information (PubChem). [Link]
-
Combined effect of carvacrol, thymol and nisin against Staphylococcus aureus. Brazilian Journal of Microbiology. [Link][5]
-
Antimicrobial Preservative Efficacy Testing (USP <51>). Nelson Labs. [Link]
-
SCCS Opinion on Parabens (Scientific Committee on Consumer Safety). European Commission. [Link]
Sources
- 1. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 5. researchgate.net [researchgate.net]
A Critical Review of Propylparaben Safety and a Comparative Guide to Alternatives for Pharmaceutical and Cosmetic Formulations
This guide provides a critical review of the existing literature on the safety and risk assessment of propylparaben, a widely used antimicrobial preservative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a comparative analysis of propylparaben against common synthetic and natural alternatives. By synthesizing toxicological data, antimicrobial efficacy, and endocrine activity profiles, this guide aims to equip formulation scientists with the necessary information to make informed decisions based on scientific evidence and risk assessment principles.
Propylparaben: A Legacy Preservative Under Scrutiny
Propylparaben (propyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid that has been used for over 50 years as a preservative in a vast array of products, including cosmetics, pharmaceuticals, and foods, owing to its broad-spectrum antimicrobial activity, particularly against fungi and yeasts.[1][2] Its efficacy, cost-effectiveness, and stability have made it a staple in formulations requiring protection from microbial contamination.
However, the safety of propylparaben has been a subject of scientific and public debate, primarily centered around its potential to act as an endocrine-disrupting chemical (EDC).[3] This has prompted regulatory bodies and manufacturers to re-evaluate its use and consider alternative preservative systems.
Toxicological Profile of Propylparaben
Acute toxicity studies in animals have consistently shown that propylparaben is relatively non-toxic through both oral and parenteral routes of administration.[1] It is readily absorbed through the gastrointestinal tract and skin, metabolized to p-hydroxybenzoic acid, and rapidly excreted in the urine with no evidence of accumulation in the body.[1]
For chronic and developmental toxicity, the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are crucial metrics. A review of multiple studies indicates a wide range of reported values, influenced by the animal model, route of administration, and endpoints evaluated. A NOAEL as high as 5500 mg/kg/day has been reported in rats for chronic oral toxicity.[1] However, studies focusing on reproductive and developmental endpoints have reported lower effect levels.
The Endocrine Disruption Controversy
The primary concern surrounding propylparaben is its potential to interact with the endocrine system. It has been shown to exhibit weak estrogenic activity by binding to estrogen receptors.[3] Additionally, some studies suggest anti-androgenic activity.[4] An in vivo Hershberger bioassay in rats demonstrated that propylparaben exhibited antiandrogenic effects at doses of 250 and 750 mg/kg/day.[4]
It is critical to contextualize this activity. The estrogenic potency of propylparaben is significantly weaker than that of endogenous estradiol. Nevertheless, the potential for cumulative exposure from various sources has led to a precautionary approach from some regulatory bodies. The European Scientific Committee on Consumer Safety (SCCS) has concluded that propylparaben is safe for use in cosmetic products up to a maximum concentration of 0.14%.[5]
Comparative Analysis of Preservative Alternatives
The drive to formulate "paraben-free" products has led to the widespread adoption of alternative preservatives. This section provides a comparative overview of some of the most common alternatives, focusing on their safety and efficacy profiles relative to propylparaben.
Synthetic Alternatives
Phenoxyethanol has emerged as a popular replacement for parabens.[6] It offers broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as yeasts.[6][7]
-
Efficacy: Phenoxyethanol is often used at concentrations between 0.5% and 1.0%.[8] While effective, it may require combination with other preservatives to achieve the same level of fungal protection as propylparaben.[9]
-
Safety: The SCCS considers phenoxyethanol safe for use in cosmetic products at a maximum concentration of 1.0%. Toxicological studies have established a NOAEL of 369 mg/kg/day in a subchronic oral rat study, with the primary target organs at higher doses being the hematopoietic system, liver, and kidneys.[10] Regarding endocrine disruption, current evidence does not suggest that phenoxyethanol is an endocrine disruptor at the concentrations used in cosmetics.
These organic acid salts are commonly used as preservatives in food, pharmaceuticals, and cosmetics. Their efficacy is pH-dependent, being most active in acidic conditions (pH < 6).
-
Efficacy: Potassium sorbate has been shown to be effective against a range of microorganisms at a concentration of 100 mg/L.[11] Sodium benzoate was also effective against most tested microorganisms, with some requiring concentrations up to 400 mg/L.[11] Their primary activity is against yeasts and molds.
-
Safety: The EFSA Panel on Food Additives and Flavourings established a temporary group Acceptable Daily Intake (ADI) of 3 mg/kg bw per day for sorbic acid and potassium sorbate.[12] For sodium benzoate, concerns have been raised about its potential for genotoxicity, though not consistently reported.[13]
Benzyl alcohol is another widely used preservative with a broad spectrum of antimicrobial activity.
-
Efficacy: It is effective at levels up to 8000 ppm, though it is considered less effective against Gram-negative bacteria compared to phenoxyethanol.[9]
Natural Alternatives
The demand for "clean" labels has spurred interest in natural preservatives, such as essential oils and plant extracts. While appealing from a marketing perspective, their use presents challenges in terms of standardization, potential for skin sensitization, and ensuring broad-spectrum efficacy.
-
Efficacy: Many essential oils exhibit antimicrobial properties, but their efficacy can be variable and often requires higher concentrations than synthetic preservatives, which can impact the sensory characteristics of the final product.
-
Safety: The safety of essential oils as preservatives is a complex area. While derived from natural sources, they are complex mixtures of chemicals that can cause skin irritation and allergic reactions in some individuals. Comprehensive toxicological data comparable to that of synthetic preservatives is often lacking.
Quantitative Comparison of Preservatives
To facilitate a direct comparison, the following tables summarize key toxicological and antimicrobial efficacy data for propylparaben and its alternatives.
Table 1: Toxicological Data for Selected Preservatives
| Preservative | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Primary Target Organs (at high doses) |
| Propylparaben | 1000 (oral, rat)[14] | 12.4 (oral, rat - reproductive effects)[14] | Reproductive organs |
| Phenoxyethanol | 369 (oral, rat)[10] | 400 (oral, rat)[10] | Hematopoietic system, liver, kidneys |
| Sodium Benzoate | Not clearly established in searched literature | Not clearly established in searched literature | - |
| Potassium Sorbate | 300 (oral, rat - as sorbic acid)[12] | Not clearly established in searched literature | - |
| Benzyl Alcohol | Not clearly established in searched literature | Not clearly established in searched literature | - |
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC) of Selected Preservatives
| Preservative | Staphylococcus aureus (Gram+) | Escherichia coli (Gram-) | Candida albicans (Yeast) | Aspergillus niger (Mold) |
| Propylparaben | 0.3%[15] | - | 0.3%[15] | - |
| Phenoxyethanol | 0.3%[15] | 0.32%[8] | 0.3%[15] | - |
| Sodium Benzoate | - | - | 2.5 mg/ml[16] | 400 mg/L[11] |
| Potassium Sorbate | - | 5 mg/ml[17] | - | 100 mg/L[11] |
| Benzyl Alcohol | - | - | - | - |
Note: MIC values can vary significantly depending on the test method, microbial strain, and formulation matrix. The data presented here are for illustrative purposes.
Experimental Protocols for Safety and Efficacy Assessment
A robust risk assessment of any preservative relies on standardized and validated experimental protocols. This section details the methodologies for key assays used to evaluate the safety and efficacy of preservatives.
Endocrine Disruption Assessment
This in vivo assay is designed to detect the estrogenic or anti-estrogenic activity of a chemical.[18]
Objective: To assess the potential of a substance to elicit estrogenic responses by measuring the increase in uterine weight in ovariectomized or immature female rodents.
Methodology:
-
Animal Model: Immature or adult ovariectomized female rats or mice are used.
-
Dosing: The test substance is administered daily for a period of 3 to 7 days via oral gavage or subcutaneous injection.
-
Positive Control: A known estrogen, such as 17α-ethinylestradiol, is used as a positive control to demonstrate the responsiveness of the test system.
-
Endpoint Measurement: At the end of the dosing period, the animals are euthanized, and the uterus is carefully excised and weighed (both wet and blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates potential estrogenic activity.
This in vivo assay is used to identify substances with androgenic or anti-androgenic properties.[4]
Objective: To evaluate a chemical's ability to interact with the androgen signaling pathway by measuring the weight of five androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Peripubertal castrated male rats are used.
-
Dosing:
-
Androgen Agonist Testing: The test substance is administered daily for 10 consecutive days.
-
Androgen Antagonist Testing: The test substance is co-administered with a reference androgen (e.g., testosterone propionate) for 10 consecutive days.
-
-
Endpoint Measurement: Approximately 24 hours after the last dose, the animals are euthanized, and the following five tissues are excised and weighed: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Data Analysis:
-
A statistically significant increase in the weight of these tissues compared to the castrated control group suggests androgenic activity.
-
A statistically significant decrease in the weight of these tissues in the co-administration group compared to the group receiving the reference androgen alone indicates anti-androgenic activity.
-
In Vitro Cytotoxicity Assessment (Based on ISO 10993-5)
In vitro cytotoxicity assays are used to assess the potential of a substance to cause cell death or damage. The MTT assay is a common colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.
Objective: To determine the concentration of a preservative that reduces the viability of a cell culture by 50% (IC50).
Methodology:
-
Cell Culture: Human cell lines, such as keratinocytes (HaCaT) or fibroblasts, are cultured in 96-well plates.
-
Treatment: The cells are exposed to a range of concentrations of the test preservative for a specified period (e.g., 24 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Antimicrobial Efficacy Testing (Challenge Test - Based on ISO 11930)
The preservative efficacy test, or challenge test, evaluates the effectiveness of a preservative system in a cosmetic or pharmaceutical formulation.[19]
Objective: To determine if a preservative system is effective in preventing the growth of inoculated microorganisms.
Methodology:
-
Product Inoculation: The final product formulation is inoculated with a mixed culture of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis) at a known concentration.
-
Incubation: The inoculated product is stored at a specified temperature and humidity for a defined period (typically 28 days).
-
Microbial Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from the product, and the number of viable microorganisms is determined using standard plate count methods.
-
Evaluation Criteria: The reduction in the microbial count over time is compared against established acceptance criteria (e.g., a certain log reduction within a specific timeframe) to determine if the preservative system is effective.
Visualizing the Risk Assessment and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the logical flow of a preservative risk assessment and the experimental workflows for key safety and efficacy tests.
Caption: Workflow for Preservative Risk Assessment.
Caption: Endocrine Disruption Testing Strategy.
Caption: Efficacy and Cytotoxicity Testing Workflow.
Conclusion and Future Perspectives
The safety of propylparaben, particularly concerning its potential for endocrine disruption, remains a topic of ongoing scientific discussion. While regulatory bodies in Europe have established what they consider to be safe use levels in cosmetics, consumer perception and the demand for "paraben-free" products continue to drive the market towards alternatives.
From a purely scientific standpoint, propylparaben has a long history of effective use and a well-characterized safety profile. Many of its alternatives, while perceived as "safer," may have less extensive toxicological data available. The choice of a preservative system should be a holistic one, considering not only the safety of the individual ingredients but also their efficacy in the final formulation, their compatibility with other ingredients, and the potential for microbial contamination if an inadequate system is chosen.
For researchers and formulation scientists, a thorough understanding of the toxicological principles, the nuances of endocrine activity assessment, and the standardized methods for efficacy testing is paramount. This guide serves as a starting point for a data-driven approach to preservative selection, emphasizing the importance of a comprehensive risk assessment over reliance on marketing trends. As new data on both existing and novel preservatives emerge, a continuous and critical evaluation of the literature will be essential for ensuring the safety and quality of pharmaceutical and cosmetic products.
References
-
Effects of Cosmetic Preservatives on Healthy Facial Skin Microflora. Journal of Clinical and Aesthetic Dermatology. [Link]
-
Safety assessment of propyl paraben: a review of the published literature. PubMed. [Link]
-
Assessing the antiandrogenic properties of propyl paraben using the Hershberger bioassay. Environmental Toxicology and Pharmacology. [Link]
-
The efficacy of sodium benzoate and potassium sorbate in inhibiting the growth of food fungi and bacteria. Universiti Putra Malaysia Institutional Repository. [Link]
-
OPINION ON Propylparaben (PP). Public Health - European Commission. [Link]
-
Propylparaben. EWG || Human Toxome Project. [Link]
-
OPINION ON Propylparaben (PP). Public Health - European Commission. [Link]
-
Safety review of phenoxyethanol when used as a preservative in cosmetics. PubMed. [Link]
-
Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. PMC - NIH. [Link]
-
Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. NIH. [Link]
-
Endocrine disrupters. OECD. [Link]
-
Opinion on Phenoxyethanol. Public Health - European Commission. [Link]
-
A perspective on the safety of parabens as preservatives in wound care products. PMC. [Link]
-
(PDF) In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. ResearchGate. [Link]
-
ANTIMICROBIAL EFFECTS OF SODIUM BENZOATE, SODIUM NITRITE AND POTASSIUM SORBATE AND THEIR SYNERGISTIC ACTION IN VITRO Abstract In. Bulgarian Journal of Agricultural Science®. [Link]
-
Preservative Efficacy Test in Cosmetic Products. Chemleg. [Link]
-
(PDF) In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. ResearchGate. [Link]
-
Antimicrobial effects of Sodium Benzoate,Sodium Nitrite and Potassium Sorbate and their Synergistic Action in vitro. ResearchGate. [Link]
-
The OECD Program to Validate the Rat Uterotrophic Bioassay to Screen Compounds for in Vivo Estrogenic Responses: Phase 1. ResearchGate. [Link]
-
The activity data of tested compounds expressed as MIC (µg/mL), MBC... ResearchGate. [Link]
-
Substance profile. ECETOC. [Link]
-
effect of potassium sorbate on the inhibition of growth of fungi isolated from spoiled bakery products. ResearchGate. [Link]
-
Compound 2-Phenoxyethanol Data collection sheet. European Commission. [Link]
-
Antifungal effect of different methyl and propyl paraben mixtures on the treatment of paper biodeterioration. ResearchGate. [Link]
-
Phenoxyethanol – Knowledge and References. Taylor & Francis. [Link]
-
Myth 2: Phenoxyethanol is an Endocrine Disruptor. Cipher Skincare. [Link]
-
Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study. NIH. [Link]
-
(PDF) Opinion on the follow‐up of the re‐evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives. ResearchGate. [Link]
-
Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. PubMed. [Link]
-
Potassium sorbate. Wikipedia. [Link]
-
Phenoxyethanol: A Globally Approved Preservative. UL Prospector. [Link]
-
OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study. National Toxicology Program. [Link]
-
Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells. ResearchGate. [Link]
-
Potassium Sorbate. Agricultural Marketing Service. [Link]
-
In vivo Hershberger Assay ([year of study])/ Page 1 of 13. EPA. [Link]
-
In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. SciELO. [Link]
-
OECD/OCDE. Unknown Source. [Link]
-
The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. PubMed. [Link]
-
The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses: phase 2 dose-response studies. PubMed. [Link]
Sources
- 1. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. ewg.org [ewg.org]
- 4. Assessing the antiandrogenic properties of propyl paraben using the Hershberger bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Substance profile - ECETOC [ecetoc.org]
- 11. The efficacy of sodium benzoate and potassium sorbate in inhibiting the growth of food fungi and bacteria - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 12. researchgate.net [researchgate.net]
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- 14. health.ec.europa.eu [health.ec.europa.eu]
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- 16. agrojournal.org [agrojournal.org]
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- 18. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Propyl 4-sulfamoylbenzoate
Executive Summary & Chemical Identification
Immediate Action Required: This guide outlines the containment and disposal protocols for Propyl 4-sulfamoylbenzoate .
CRITICAL WARNING: Do not confuse this compound with Propylparaben (Propyl 4-hydroxybenzoate). While structurally similar, the presence of the sulfonamide moiety (
Chemical Identity Card
| Parameter | Detail |
| Chemical Name | Propyl 4-sulfamoylbenzoate |
| Synonyms | Benzoic acid, 4-(aminosulfonyl)-, propyl ester; 4-Sulfamoylbenzoic acid propyl ester |
| CAS Number | 59777-58-1 |
| Molecular Formula | |
| Physical State | White to off-white crystalline solid |
| Primary Hazard | Skin Sensitization (Sulfonamide allergy potential), Eye Irritation |
| RCRA Status | Not P-listed or U-listed specific; regulated as characteristic hazardous waste (Toxic/Irritant) |
Technical Safety Profile & Risk Assessment
As a sulfonamide derivative, this compound poses a risk of hypersensitivity reactions. Unlike simple benzoate esters, the sulfonamide group is a known pharmacophore for Stevens-Johnson syndrome in susceptible individuals. Handling requires "Universal Precautions" for pharmaceutical intermediates.
Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates during weighing or transfer. |
| Dermal | Nitrile Gloves (Double gloving recommended) | Sulfonamides can permeate standard latex; nitrile offers superior resistance. |
| Ocular | Chemical Splash Goggles | Crystalline solids can cause mechanical and chemical corneal injury. |
| Body | Lab Coat (Tyvek sleeves optional) | Prevents accumulation on street clothes and potential take-home exposure. |
Disposal Decision Logic & Workflows
Effective disposal relies on correct waste stream segregation. The ester linkage is hydrolytically unstable under high pH, but chemical neutralization is NOT recommended as a primary disposal method in the lab due to the generation of complex secondary waste (4-sulfamoylbenzoic acid).
Primary Disposal Method: Thermal Destruction
The only definitive disposal method for Propyl 4-sulfamoylbenzoate is high-temperature incineration . This ensures the complete mineralization of the sulfonamide moiety, preventing environmental bioaccumulation.
Workflow Visualization
The following diagram illustrates the decision logic for segregating this waste based on its physical state.
Figure 1: Waste Stream Segregation Logic for Propyl 4-sulfamoylbenzoate.
Detailed Procedural Protocols
Protocol A: Disposal of Pure Solid (Excess Reagent)
Context: You have expired or excess solid reagent in the original bottle or a weighing boat.
-
Do not dissolve: Never dissolve solid waste just to pour it into a liquid waste container. This increases volume and spill risk.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solid organic waste.
-
Labeling: Affix a hazardous waste label. Clearly print:
-
Secondary Containment: Place the container in a secondary bin until pickup by EHS (Environmental Health & Safety).
Protocol B: Disposal of Reaction Mixtures (Liquids)
Context: The compound is dissolved in a solvent (e.g., Ethyl Acetate, Methanol, or DCM) following synthesis or extraction.
-
Identify Solvent Base:
-
Halogenated: (Methylene chloride, chloroform)
Red Can/Halogenated Stream. -
Non-Halogenated: (Acetone, Methanol, Ethyl Acetate)
Clear Can/Organic Stream.
-
-
Segregation: Ensure no oxidizers (e.g., Nitric acid, Peroxides) are present in the waste container. Sulfonamides can react vigorously with strong oxidizers.
-
Rinsing: Triple rinse reaction flasks with the matching solvent and add rinsate to the waste container.
Protocol C: Spill Cleanup (Solid)
Context: A container has tipped, spilling powder on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hood is active.
-
PPE Up: Don double nitrile gloves and N95 respirator.
-
Dry Containment: Do not wet the powder initially (this spreads the contamination). Cover the spill with a dry absorbent pad or use a scoop/brush dedicated to hazardous waste.
-
Wet Wipe: Once bulk powder is removed, clean the surface with a soap/water solution.
-
Disposal: Place all scoopers, pads, and gloves into the "Hazardous Debris" bin.
Scientific Rationale: Why Incineration?
The choice of incineration over landfill or wastewater discharge is governed by the chemical stability of the sulfonamide group.
-
Environmental Persistence: Sulfonamides are bacteriostatic. If released into wastewater, they can inhibit the bacteria used in sewage treatment plants, leading to treatment failure. Furthermore, they persist in the environment, contributing to antibiotic resistance pressure in aquatic microbial communities [1].
-
Hydrolytic Stability: While the propyl ester moiety (
) can degrade via hydrolysis, the core sulfonamide structure ( ) attached to the benzene ring is robust against standard environmental degradation. -
Thermal Decomposition: High-temperature incineration (>850°C) breaks the
and bonds, converting the sulfur to (captured by scrubbers) and the nitrogen to / , effectively neutralizing the biological activity.
References
-
Baran, W., et al. (2011). Hydrolysis and photolysis of sulfonamides in environmental water samples. Journal of Hazardous Materials. Link
-
PubChem. (n.d.).[3] Compound Summary: Sulfonamide Derivatives. National Library of Medicine. Link
-
U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Link
-
Fisher Scientific. (2024). Safety Data Sheet: Sulfonamide Analogues. Link (Search generic sulfonamide SDS for hazard class verification).
(Note: Specific SDS for CAS 59777-58-1 is rare in public domains; protocols above are derived from "Group Hazard Assessments" for Sulfonamide/Benzoate Esters utilized in pharmaceutical GMP environments.)
Sources
Personal protective equipment for handling Propyl 4-sulfamoylbenzoate
Executive Summary & Chemical Profile
Propyl 4-sulfamoylbenzoate is a sulfonamide derivative of benzoic acid. While often used as a pharmaceutical intermediate or research reagent, its handling requires specific precautions that exceed standard "lab hygiene."
As researchers, we must address two critical risks:
-
Biological Sensitization: The sulfonamide moiety (
) is a known structural alert for hypersensitivity (allergies). Repeated low-level exposure can lead to sensitization, making future handling dangerous. -
Assay Integrity: This compound is often a crystalline solid. Poor static control can lead to cross-contamination of other samples, invalidating trace analytical data.
Hazard Classification (Derived from Structural Activity Relationships - SAR):
-
Primary: Respiratory & Skin Sensitizer (Potential).
-
Secondary: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1]
-
Physical: Combustible dust hazard if micronized.
Risk Assessment & PPE Selection Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the task (potential for aerosolization) and the quantity handled.
Table 1: PPE Tier System
| Parameter | Tier 1: Analytical / Observation | Tier 2: Preparative / Synthesis | Tier 3: Spill Cleanup / Bulk Transfer |
| Scale | < 100 mg (Vials/NMR tubes) | 100 mg – 10 g (Weighing/Reaction) | > 10 g or Spill Response |
| State | Sealed solution or crimped solid | Open powder or active solution | Loose powder / Aerosolized |
| Respiratory | Fume Hood (Sash at 18"). No respirator if contained. | N95 / P95 (Valved optional) + Fume Hood. | P100 (HEPA) Half-mask or PAPR. |
| Dermal (Hand) | Nitrile (4 mil). Single pair. | Nitrile (Double-gloved). Outer: 5-8 mil; Inner: 4 mil. | Nitrile (Double) + Butyl over-gloves if using organic solvents. |
| Dermal (Body) | Standard Lab Coat (Cotton/Poly). | Lab Coat + Tyvek Sleeve Covers . | Full Tyvek Suit (prevent dust on clothes). |
| Eye/Face | Safety Glasses (Side shields).[2] | Safety Glasses + Face Shield (if splash risk). | Indirect Vented Goggles . |
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct protective equipment based on the operational state of the chemical.
Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity, ensuring respiratory and dermal protection aligns with exposure risk.
Operational Protocols
A. Weighing & Transfer (The Critical Step)
Why: This is the highest risk moment for inhalation and lab contamination. Sulfonamide dust is light and electrostatically active.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder weighing enclosure.
-
Static Neutralization: Use an ionizing fan or a Polonium-210 anti-static gun on the spatula and weigh boat before transfer. Causality: This prevents "flying powder" which causes invisible surface contamination.
-
The "Wet" Technique: If possible, tare the vial with solvent already added, then add the solid directly to the solvent. This immediately suppresses dust generation upon transfer.
B. Donning & Doffing (Self-Validating System)
Contamination often occurs after the experiment, when removing PPE.
-
Double Gloving:
-
Donning: Put on the first pair (inner). Pull lab coat cuffs over them. Put on the second pair (outer) over the lab coat cuffs.
-
Validation: If the inner glove shows any discoloration or powder residue upon removal of the outer glove, the protocol has failed.
-
-
Doffing Sequence:
-
Remove outer gloves inside the fume hood.
-
Remove eyewear and place in a designated "dirty" tray.
-
Remove lab coat (turn inside out to trap dust).
-
Wash hands with soap and water before removing the inner gloves (this prevents transfer of residue from wrist to hand).
-
Remove inner gloves and wash hands again.
-
Waste Disposal & Decontamination[3]
Disposal Strategy: Propyl 4-sulfamoylbenzoate must be treated as Hazardous Chemical Waste .
-
Solid Waste: Collect contaminated weigh boats, paper towels, and outer gloves in a dedicated solid waste bag labeled "Sulfonamide Contaminated Solids."
-
Liquid Waste: Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on the solvent used.
-
Do NOT: Do not dispose of down the drain. Sulfonamides are persistent environmental pollutants and can promote antibiotic resistance in aquatic microbiomes [1].
Decontamination Solution: For cleaning the balance and hood surface:
-
Step 1: Wipe with 10% soap/water solution (surfactant lifts the hydrophobic powder).
-
Step 2: Wipe with 70% Isopropanol or Ethanol (solubilizes remaining residue).
-
Step 3: Inspect under UV light (if applicable, as many benzoates fluoresce) to validate cleaning.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
-
Eye Contact: Flush for 15 minutes. Note: Sulfonamides can crystallize in the eye if not flushed thoroughly with isotonic saline or water.
-
Skin Contact: Wash with soap and water.[3][4] Do not use ethanol on skin, as it may enhance transdermal absorption of the compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137601, 4-Sulfamoylbenzoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Sulfonamides and their derivatives. Retrieved from [Link]
-
Merck Manuals Professional Edition. Sulfonamides: Adverse Effects and Hypersensitivity. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
